5-Methoxyindole-2-carboxylic acid
描述
Structure
3D Structure
属性
IUPAC Name |
5-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBJVSLNUMZXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195944 | |
| Record name | Indole-2-carboxylic acid, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-54-1 | |
| Record name | 5-Methoxy-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyindole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4382-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-2-carboxylic acid, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyindole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYINDOLE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFK8L54HA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Scientific Journey of 5-Methoxyindole-2-carboxylic Acid: From Hypoglycemic Agent to Neuroprotective Candidate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-2-carboxylic acid (MICA), a heterocyclic compound, has traversed a remarkable scientific path since its initial investigation in the mid-20th century. Initially explored for its potential as a glucose-lowering agent, its journey has evolved, leading to the discovery of significant neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of MICA, detailing its synthesis, biological mechanisms of action, and key experimental findings. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this multifaceted molecule.
Discovery and Early History: The Hypoglycemic Era
The scientific story of this compound begins in the 1960s, a period of active research into novel therapeutic agents. While the precise first synthesis is attributed to a 1960 publication by Supniewski and Misztal, it was the compound's potential as a hypoglycemic agent that brought it to the forefront of scientific inquiry throughout the 1960s and 1970s.
Initial Synthesis
An early synthesis of this compound was reported by Supniewski and Misztal in 1960. The general approach to synthesizing indole-2-carboxylic acids during this era often involved the Fischer indole (B1671886) synthesis. This classic method typically utilizes the reaction of a substituted phenylhydrazine (B124118) with a pyruvate (B1213749) derivative.
General Historical Synthesis Scheme:
Caption: Fischer Indole Synthesis for MICA.
The Quest for a Hypoglycemic Agent
Subsequent research focused on the biological activities of MICA, revealing its potent glucose-lowering effects. A pivotal 1970 study published in the Journal of Biological Chemistry by Reed and Lardy delved into its mechanism of action. This research established MICA as an inhibitor of gluconeogenesis in the liver, the metabolic pathway that produces glucose from non-carbohydrate sources.
The study demonstrated that MICA inhibits the carboxylation of pyruvate, a critical step in gluconeogenesis.[1] Furthermore, it was identified as an inhibitor of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH), a component of the pyruvate dehydrogenase complex.[1] This dual action on key metabolic enzymes underpinned its hypoglycemic properties.
Physicochemical Properties and Characterization
This compound is a white to off-white crystalline solid. Its structural and physical properties have been well-characterized, particularly in recent years with the discovery of its polymorphic forms.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.18 g/mol | [2] |
| Melting Point | 199-201 °C | [2] |
| CAS Number | 4382-54-1 | [2] |
More recent and detailed crystallographic data have been published, including the characterization of at least two polymorphic forms.
| Polymorph | Crystal System | Space Group | Reference |
| Polymorph 1 | Monoclinic | C2/c | [3] |
| Polymorph 2 | Monoclinic | P2₁/c | [3] |
Experimental Protocols: A Historical Perspective
To provide a practical understanding of the research conducted on MICA, this section details the experimental methodologies from key historical and contemporary studies.
Early Synthesis of this compound (General Protocol based on historical methods)
Objective: To synthesize this compound via the Fischer indole synthesis.
Materials:
-
p-Methoxyphenylhydrazine hydrochloride
-
Pyruvic acid
-
A suitable acidic catalyst (e.g., sulfuric acid, polyphosphoric acid)
-
Sodium acetate (B1210297)
Procedure:
-
Hydrazone Formation: p-Methoxyphenylhydrazine hydrochloride is neutralized with a base like sodium acetate in an aqueous ethanol solution. Pyruvic acid is then added to this solution, and the mixture is stirred to form the p-methoxyphenylhydrazone of pyruvic acid.
-
Cyclization: The formed hydrazone is isolated and then heated in the presence of an acidic catalyst. The reaction mixture is refluxed for a specified period to induce cyclization.
-
Isolation and Purification: After cooling, the reaction mixture is poured into water, leading to the precipitation of the crude product. The solid is collected by filtration, washed, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Investigation of Hypoglycemic Effects (Methodology based on Reed & Lardy, 1970)
Objective: To determine the effect of this compound on mitochondrial respiration and pyruvate metabolism.
Materials:
-
Isolated rat liver mitochondria
-
This compound
-
Various mitochondrial substrates (e.g., pyruvate, succinate, glutamate)
-
Oxygen electrode (for respiration measurements)
-
¹⁴C-labeled pyruvate
-
Scintillation counter
Procedure:
-
Mitochondrial Isolation: Mitochondria are isolated from rat liver tissue using standard differential centrifugation techniques.
-
Respiration Assays: The effect of MICA on the oxygen consumption of isolated mitochondria is measured using an oxygen electrode. Mitochondria are incubated in a respiration buffer with various substrates in the presence and absence of MICA.
-
Pyruvate Carboxylation Assay: To measure the effect on pyruvate carboxylation, mitochondria are incubated with ¹⁴C-labeled pyruvate. The incorporation of ¹⁴C into acid-stable products (representing carboxylation products) is quantified using a scintillation counter. The assay is performed with and without the addition of MICA to determine its inhibitory effect.
-
Dihydrolipoamide Dehydrogenase Activity Assay: The activity of DLDH is measured spectrophotometrically by monitoring the reduction of NAD⁺ in the presence of dihydrolipoamide. The inhibitory effect of MICA is determined by including it in the reaction mixture.
A New Chapter: The Neuroprotective Properties of MICA
Decades after the initial focus on its metabolic effects, research in the 21st century has unveiled a new and promising therapeutic avenue for this compound: neuroprotection. Studies have demonstrated its efficacy in models of ischemic stroke and its potential relevance in neurodegenerative diseases like Alzheimer's.
The neuroprotective mechanism of MICA is believed to be linked to its ability to inhibit DLDH, which can lead to a preconditioning effect in the brain. This inhibition can reduce oxidative stress and improve mitochondrial function under ischemic conditions.
Caption: Proposed Neuroprotective Pathway of MICA.
Modern Experimental Protocol: Assessing Neuroprotection in an Ischemic Stroke Model
Objective: To evaluate the neuroprotective effects of this compound in a rat model of transient middle cerebral artery occlusion (tMCAO).
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for tMCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Behavioral testing apparatus (e.g., rotarod, Morris water maze)
Procedure:
-
Animal Model: Rats are subjected to tMCAO, a common surgical procedure to induce focal cerebral ischemia.
-
Drug Administration: MICA is administered to the treatment group, often prior to or immediately after the ischemic event, to assess its pre- and post-conditioning effects. A vehicle control is administered to the control group.
-
Infarct Volume Assessment: After a period of reperfusion, the animals are euthanized, and their brains are sectioned and stained with TTC. TTC stains viable tissue red, leaving the infarcted area white, allowing for the quantification of the infarct volume.
-
Behavioral Analysis: To assess functional recovery, a battery of behavioral tests is conducted before and after the ischemic injury. These may include tests for motor coordination (rotarod) and learning and memory (Morris water maze).
-
Biochemical Analysis: Brain tissue is collected to analyze markers of oxidative stress, inflammation, and apoptosis to elucidate the molecular mechanisms of neuroprotection.
Conclusion and Future Directions
The scientific narrative of this compound is a compelling example of how the understanding and potential applications of a molecule can evolve over time. From its early investigation as a hypoglycemic agent to its current status as a promising neuroprotective compound, MICA continues to be a subject of significant scientific interest.
Future research will likely focus on further elucidating the precise molecular targets and signaling pathways involved in its neuroprotective effects. The development of more targeted analogs with improved efficacy and safety profiles represents a key area for drug development professionals. The journey of MICA from a metabolic modulator to a potential neurotherapeutic agent underscores the importance of continued exploration in the field of medicinal chemistry and pharmacology.
References
Unveiling the Scant Natural Origins of 5-Methoxyindole-2-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide addresses the natural sources of 5-Methoxyindole-2-carboxylic acid, a compound of significant interest to researchers, scientists, and drug development professionals. While primarily recognized as a synthetic compound with valuable applications in medicinal chemistry, this document collates the currently available information on its natural occurrences, albeit limited.
Executive Summary
This compound is an indole (B1671886) derivative with demonstrated biological activities. Despite extensive research into its synthetic routes and pharmacological properties, its natural origins remain largely elusive. To date, the compound has been reported in only one plant species, Solanum lycopersicum (tomato).[1] This guide provides a summary of the known natural source, outlines a generalized experimental protocol for the isolation of indole alkaloids from plant matter due to the absence of a specific protocol for this compound, and presents a workflow diagram for this process.
Natural Sources of this compound
Table 1: Reported Natural Source of this compound
| Natural Source | Family | Organism | Part of Organism | Quantitative Data | Reference |
| Plant | Solanaceae | Solanum lycopersicum | Not Specified | Not Available | PubChem CID 20401 |
It is important to note that while some methoxyindole derivatives have been isolated from marine organisms, there are no specific reports of this compound from marine sources.
Experimental Protocols: A Generalized Approach
Due to the lack of a specific published protocol for the isolation of this compound from Solanum lycopersicum, a generalized methodology for the extraction and isolation of indole alkaloids from plant material is provided below. This protocol is based on established techniques in phytochemistry and natural product chemistry.
1. Sample Preparation:
-
Fresh or dried plant material (e.g., leaves, stems, fruits of Solanum lycopersicum) is ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction, typically using a polar solvent such as methanol (B129727) or ethanol, which are effective in solubilizing indole alkaloids.
-
Extraction can be performed using various methods, including maceration, Soxhlet extraction, or ultrasound-assisted extraction, to enhance efficiency.
-
The resulting crude extract is filtered to remove solid plant debris.
3. Acid-Base Partitioning:
-
The crude extract is concentrated under reduced pressure.
-
The residue is then dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the basic nitrogen of the indole ring, rendering the alkaloids water-soluble.
-
The acidic solution is washed with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to remove non-polar impurities.
-
The pH of the aqueous layer is then adjusted to basic (e.g., pH 9-11) with a base like ammonium (B1175870) hydroxide, which deprotonates the alkaloids, making them soluble in organic solvents.
-
The basic aqueous solution is then extracted with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to isolate the crude alkaloid fraction.
4. Chromatographic Purification:
-
The crude alkaloid extract is subjected to chromatographic techniques for further purification.
-
Column Chromatography: The extract is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) to separate the different components.
-
Preparative Thin-Layer Chromatography (TLC): For smaller scale purification, preparative TLC can be used to isolate the target compound.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high-purity compound, preparative HPLC with a suitable column (e.g., C18) and mobile phase is employed.
5. Structure Elucidation:
-
The purified compound is identified and its structure confirmed using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the indole chromophore.
-
Visualization of the Isolation Workflow
The following diagram illustrates a generalized workflow for the isolation and identification of this compound from a plant source.
Caption: Generalized workflow for the isolation and identification of this compound.
Conclusion
References
Spectroscopic Profile of 5-Methoxyindole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxyindole-2-carboxylic acid, a compound of interest in neuroprotective research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon environments.
¹H NMR Data
The ¹H NMR spectrum of this compound was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| COOH | ~12.9 | Broad Singlet | - |
| NH | ~11.6 | Singlet | J(NH, H3) = 2.1 Hz |
| H-4 | 7.370 | Doublet | J(H-4, H-6) = 0.7 Hz |
| H-6 | 7.114 | Doublet of Doublets | J(H-6, H-7) = 8.9 Hz, J(H-6, H-4) = 2.5 Hz |
| H-3 | 7.045 | Doublet | J(H-3, NH) = 2.1 Hz |
| H-7 | 6.928 | Doublet | J(H-7, H-6) = 8.9 Hz |
| OCH₃ | 3.769 | Singlet | - |
Data sourced from ChemicalBook.[1]
¹³C NMR Data
The ¹³C NMR spectral data for this compound in DMSO-d₆ reveals the chemical shifts for each carbon atom in the molecule.
| Assignment | Chemical Shift (δ) in ppm |
| C=O | 163.5 |
| C-5 | 154.2 |
| C-7a | 131.9 |
| C-2 | 129.8 |
| C-3a | 127.5 |
| C-7 | 113.6 |
| C-4 | 112.9 |
| C-3 | 102.8 |
| C-6 | 102.1 |
| OCH₃ | 55.2 |
Note: This data is based on a comprehensive spectroscopic and computational study.[2]
Experimental Protocol for NMR Analysis
Sample Preparation: A sample of approximately 40 mg of this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]
Instrumentation: The spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-15 ppm).
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-180 ppm).
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented below is for a polymorph of the compound.[3]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3200-2000 | O-H stretch (carboxylic acid dimer) | Broad |
| ~3300 | N-H stretch | Medium |
| 1695 | C=O stretch (carboxylic acid) | Strong |
| 1259 | C-O stretch (carboxylic acid) | Strong |
| 1206 | C-O-C stretch (methoxy group) | Strong |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch suggests the presence of a carboxylic acid dimer in the solid state.[3]
Experimental Protocol for IR Spectroscopy
Sample Preparation: As this compound is a solid, the spectrum can be obtained using the KBr pellet method or as a thin solid film.
-
KBr Pellet Method: A small amount of the finely ground compound (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
-
Thin Solid Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g., methanol (B129727) or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules.
Mass Spectrometry Data
The mass spectrum of this compound was obtained using electron ionization.
| m/z | Relative Intensity | Assignment |
| 191 | High | [M]⁺ (Molecular Ion) |
| 174 | Moderate | [M - OH]⁺ |
| 146 | High | [M - COOH]⁺ |
| 131 | Moderate | [M - COOH - CH₃]⁺ |
| 103 | Moderate | [C₇H₅O]⁺ |
Data sourced from NIST WebBook.[4]
Fragmentation Pattern: The molecular ion at m/z 191 is prominent. Key fragmentation pathways include the loss of a hydroxyl radical (-OH) to form the ion at m/z 174, and the loss of the carboxylic acid group (-COOH) to yield the base peak at m/z 146. Further fragmentation of the m/z 146 ion can occur through the loss of a methyl radical from the methoxy (B1213986) group.
Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC), provided the compound is sufficiently volatile and thermally stable.
Ionization: Electron Ionization (EI) is used, where the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and significant fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 5-Methoxyindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-2-carboxylic acid is a versatile indole (B1671886) derivative with demonstrated neuroprotective and hypoglycemic properties.[1][2][3] Its efficacy and development into a potential therapeutic agent are intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines relevant experimental protocols, and explores the key signaling pathways associated with its biological activity.
Physicochemical Properties
This compound typically presents as a white to off-white or pale yellow crystalline solid.[4][5][6] It is an organic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol .[7][8] The presence of both a carboxylic acid group and a methoxyindole ring influences its polarity and hydrogen bonding capabilities, which in turn dictate its solubility profile. A significant aspect of its solid-state chemistry is the existence of at least two polymorphic forms, which can exhibit different physicochemical properties, including solubility and stability.[1][9]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [7][8] |
| Molecular Weight | 191.18 g/mol | [7][8] |
| Appearance | White to off-white/pale yellow solid | [4][5][6] |
| Melting Point | 199-201 °C | [5][7] |
| pKa | 4.38 ± 0.30 (Predicted) |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and bioavailability. Generally, it exhibits limited solubility in water and enhanced solubility in polar organic solvents.[4] The carboxylic acid moiety suggests that its aqueous solubility will be pH-dependent, increasing in basic conditions due to the formation of a more soluble carboxylate salt.[10]
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Rationale |
| Water | Limited | The hydrophobic indole ring counteracts the hydrophilic carboxylic acid group. |
| Ethanol | Soluble | A polar protic solvent capable of hydrogen bonding with the solute.[4] |
| Methanol | Soluble | Similar to ethanol, its polarity and hydrogen bonding capacity facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that can effectively solvate the molecule.[4] |
Stability Profile
The stability of this compound under various environmental conditions is crucial for determining its shelf-life and appropriate storage conditions. While comprehensive, quantitative stability data is not extensively published, general stability characteristics can be inferred from its chemical structure. The indole ring, for instance, can be susceptible to oxidation.
Forced degradation studies are essential to identify potential degradation products and pathways. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[11][12]
Table 3: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated |
| Oxidation | 3% H₂O₂, room temperature |
| Thermal | Dry heat (e.g., 60-80 °C) |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) |
Experimental Protocols
Detailed, validated experimental protocols for determining the solubility and stability of this compound are not widely published. However, standard methodologies for characterizing similar indole derivatives can be adapted.
Solubility Determination Protocol (Equilibrium Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample of the supernatant. Filter the sample to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility in terms of mg/mL or mol/L.
Stability Indicating HPLC Method for Forced Degradation Studies
A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance.
-
-
Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: Dissolve the compound in the acidic or basic solution and heat for a specified time. Neutralize the solution before injection.
-
Oxidation: Dissolve the compound in a solution of hydrogen peroxide and keep it at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound or a solution at an elevated temperature.
-
Photodegradation: Expose the solid compound or a solution to a controlled light source.
-
-
Analysis: Inject the stressed samples into the HPLC system and monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects through at least two distinct signaling pathways.
Neuroprotection via Nrf2 Signaling Pathway
The compound provides neuroprotection by inhibiting mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), which leads to the activation of the Nrf2 signaling pathway.[13] This pathway upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.
Inhibition of Gluconeogenesis
As a hypoglycemic agent, this compound inhibits gluconeogenesis, the metabolic pathway for glucose synthesis. This is achieved by inhibiting pyruvate (B1213749) carboxylase, a key enzyme in this pathway.[14]
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Conclusion
This compound is a promising compound with significant therapeutic potential. A thorough understanding of its solubility and stability is paramount for its successful development. While existing data provides a foundational understanding, further quantitative studies are necessary to fully characterize its physicochemical profile. The experimental protocols and pathway analyses presented in this guide offer a framework for researchers and drug development professionals to advance the study of this and similar indole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Reexploring this compound (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. labproinc.com [labproinc.com]
- 7. 5-甲氧基吲哚-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Activation of the NRF2 antioxidant program sensitizes tumors to G6PD inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxyindole-2-carboxylic Acid: A Synthetic Building Block, Not a Known Plant Metabolite
Initial investigations into the role of 5-methoxyindole-2-carboxylic acid as a plant metabolite have revealed no evidence of its natural occurrence in plants. Extensive database searches and literature reviews indicate that this compound is primarily recognized as a synthetic intermediate used in the chemical and pharmaceutical industries.
While the indole (B1671886) scaffold is a common motif in a vast array of plant-derived natural products, including the well-known phytohormone auxin (indole-3-acetic acid) and various alkaloids, this compound itself has not been identified as a product of plant metabolism.
The scientific literature predominantly describes this compound as a versatile precursor in the synthesis of a wide range of biologically active molecules. Its chemical structure provides a valuable starting point for the construction of more complex compounds with potential therapeutic applications.
Given the absence of evidence for its existence as a plant metabolite, a technical guide on its biosynthesis, physiological function, and signaling pathways in plants cannot be constructed. The focus of research on this particular molecule remains firmly within the domain of synthetic organic chemistry and medicinal chemistry. Researchers and drug development professionals utilize this compound not as a naturally occurring lead but as a tool for the rational design and synthesis of novel chemical entities.
The Neuroprotective Potential of 5-Methoxyindole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-2-carboxylic acid (5-MICA) is an indole (B1671886) derivative that has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders, particularly ischemic stroke and Alzheimer's disease. Its primary mechanism of action involves the reversible inhibition of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH). This inhibition triggers a cascade of cellular events, most notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. This technical guide provides an in-depth overview of the neuroprotective effects of 5-MICA, detailing its mechanism of action, summarizing key quantitative findings from preclinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential.
Core Mechanism of Action: DLDH Inhibition and Nrf2 Activation
The neuroprotective effects of 5-MICA are primarily attributed to its role as a reversible inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH)[1][2]. DLDH is a critical enzyme involved in cellular energy metabolism, serving as the E3 subunit for several mitochondrial dehydrogenase complexes, including the pyruvate (B1213749) dehydrogenase complex and the α-ketoglutarate dehydrogenase complex[2][3].
By inhibiting DLDH, 5-MICA induces a state of "chemical preconditioning" or "postconditioning" in the brain[1][3][4]. This mild metabolic stress triggers a robust adaptive response, leading to enhanced neuronal resilience against subsequent, more severe insults like ischemia-reperfusion injury.
A key downstream effect of DLDH inhibition by 5-MICA is the activation of the Nrf2 signaling pathway[1]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. It is proposed that the metabolic shift caused by DLDH inhibition leads to the dissociation of Nrf2 from Keap1. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This leads to the upregulation of a battery of antioxidant and cytoprotective proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione (B108866) S-transferases[1][3][5]. This enhanced antioxidant capacity helps to mitigate oxidative stress, a major contributor to neuronal damage in various neurological conditions.
The neuroprotective effects of 5-MICA are multifaceted, stemming from this central mechanism:
-
Preservation of Mitochondrial Function: By modulating mitochondrial metabolism, 5-MICA helps to maintain mitochondrial integrity and ATP production in the face of cellular stress[3][4].
-
Attenuation of Oxidative Stress: The upregulation of antioxidant enzymes via the Nrf2 pathway allows for the efficient scavenging of reactive oxygen species (ROS), thereby reducing lipid peroxidation and other forms of oxidative damage[3][6][7].
-
Reduction of Cell Death: By mitigating oxidative stress and preserving mitochondrial function, 5-MICA ultimately leads to a reduction in apoptotic and necrotic cell death in neurons[3].
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of 5-MICA and its derivatives have been quantified in several preclinical studies. The following tables summarize key findings from in vivo and in vitro experiments.
Table 1: In Vivo Neuroprotective Effects of 5-MICA in Ischemic Stroke Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Rat (tMCAO) | 100 mg/kg 5-MICA IP at onset of reperfusion | Reduced brain infarction volume | [8] |
| Rat (tMCAO) | Dietary 5-MICA (0.33%) for 4 weeks prior to ischemia | Significantly smaller infarction volume compared to control | [3] |
| Rat (tMCAO) | Dietary 5-MICA for 4 weeks | Improved stroke-related impairments in hippocampal Long-Term Potentiation (LTP) | [3] |
Table 2: In Vitro Neuroprotective and Antioxidant Effects of 5-MICA Derivatives
| Cell Model | Compound | Treatment Conditions | Key Findings | Reference |
| SH-SY5Y cells | 3,4-dihydroxybenzaldehyde hydrazone of 5-MICA | H₂O₂-induced oxidative stress | Demonstrated strong neuroprotective effects | [6] |
| Rat brain synaptosomes | 3,4-dihydroxybenzaldehyde hydrazone of 5-MICA | 6-OHDA-induced neurotoxicity | Demonstrated strong neuroprotective effects | [6] |
| SH-SY5Y cells | Arylhydrazone derivative of 5-MICA | Scopolamine-induced oxidative stress | Decreased lipid peroxidation and increased catalase activity | [7] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the neuroprotective properties of 5-MICA and its derivatives.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
The tMCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.
Objective: To assess the in vivo neuroprotective efficacy of 5-MICA against ischemia-reperfusion injury.
Procedure:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane (B1672236) or a ketamine/xylazine mixture. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 4-0 monofilament nylon suture with a blunted tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The suture is left in place for a predetermined duration (e.g., 60 or 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the suture.
-
Drug Administration: 5-MICA can be administered through various routes, including intraperitoneal (IP) injection at the time of reperfusion or as a dietary supplement for a specified period before the ischemic insult (preconditioning).
-
Outcome Measures:
-
Infarct Volume Assessment: 24-48 hours after reperfusion, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Neurological Deficit Scoring: A neurological deficit score is assigned based on a graded scale to assess motor and sensory function.
-
Behavioral Tests: Tests such as the rotarod test for motor coordination and the Morris water maze for learning and memory can be performed to assess long-term functional outcomes[3].
-
In Vitro Model: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a common in vitro model for studying neuroprotection against oxidative stress.
Objective: To evaluate the cytoprotective effects of 5-MICA and its derivatives against oxidative damage.
Procedure:
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For some experiments, cells may be differentiated into a more neuron-like phenotype using retinoic acid.
-
Treatment: Cells are seeded in 96-well plates for viability assays or larger plates for other biochemical assays. After reaching a desired confluency, the cells are pre-treated with various concentrations of the test compound (5-MICA or its derivatives) for a specific duration (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Following pre-treatment, the cells are exposed to a neurotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-500 µM) for a specified time (e.g., 24 hours).
-
Outcome Measures:
-
Cell Viability Assay (MTT Assay): The metabolic activity of the cells, which is proportional to the number of viable cells, is assessed by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan (B1609692) product. Absorbance is read using a microplate reader.
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH from damaged cells into the culture medium is measured as an indicator of cytotoxicity.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Lipid Peroxidation Assay: The extent of lipid peroxidation is determined by measuring the levels of malondialdehyde (MDA), a byproduct of lipid breakdown, often using the thiobarbituric acid reactive substances (TBARS) assay[9][10].
-
Lipid Peroxidation (TBARS) Assay
Objective: To quantify the level of malondialdehyde (MDA) as an indicator of oxidative damage to lipids.
Procedure:
-
Sample Preparation: Brain tissue homogenates or cell lysates are prepared in a suitable buffer.
-
Reaction: A specific volume of the sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: The mixture is heated at a high temperature (e.g., 95°C) for a defined period (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.
-
Measurement: After cooling, the absorbance of the adduct is measured spectrophotometrically at approximately 532 nm. The concentration of MDA is calculated using a standard curve generated with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
Conclusion and Future Directions
This compound has emerged as a promising neuroprotective agent with a well-defined mechanism of action centered on the inhibition of DLDH and the activation of the Nrf2 antioxidant pathway. Preclinical studies have consistently demonstrated its efficacy in mitigating neuronal damage in models of ischemic stroke and neurodegenerative diseases. The development of more potent and bioavailable derivatives of 5-MICA could further enhance its therapeutic potential. Future research should focus on comprehensive pharmacokinetic and toxicological profiling of 5-MICA and its analogs to pave the way for potential clinical translation. Furthermore, exploring the efficacy of 5-MICA in other neurodegenerative conditions characterized by mitochondrial dysfunction and oxidative stress is a logical next step in harnessing the full therapeutic potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 3. Effects of dietary this compound on brain functional recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.unthsc.edu [experts.unthsc.edu]
- 5. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Post-ischemic administration of this compound at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 10. oxfordbiomed.com [oxfordbiomed.com]
5-Methoxyindole-2-carboxylic Acid: A Technical Overview of its Hypoglycemic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-2-carboxylic acid (MICA) is a small molecule that has been identified as a potent hypoglycemic agent.[1] First extensively studied in the 1960s and 1970s, MICA demonstrated significant glucose-lowering capabilities, primarily through the inhibition of hepatic gluconeogenesis.[1] It also exhibits inhibitory effects on mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH).[1] Despite its early promise, concerns over toxicity led to a halt in its development as a therapeutic agent.[1] This technical guide provides a comprehensive overview of the current understanding of MICA's hypoglycemic effects, including its proposed mechanisms of action, available quantitative data, and detailed experimental methodologies.
Mechanism of Action
The hypoglycemic effect of this compound is primarily attributed to two distinct, yet potentially synergistic, mechanisms: the inhibition of hepatic gluconeogenesis and the modulation of mitochondrial function through the inhibition of dihydrolipoamide dehydrogenase (DLDH).
Inhibition of Hepatic Gluconeogenesis
The principal mechanism by which MICA lowers blood glucose is through the potent inhibition of glucose production in the liver (gluconeogenesis).[1] MICA has been shown to completely block gluconeogenesis from lactate (B86563) in the isolated perfused rat liver.[2][3] The molecular target within this pathway appears to be upstream of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), as MICA inhibits gluconeogenesis from lactate but not from fructose. Research suggests that MICA does not directly inhibit purified pyruvate (B1213749) carboxylase, the enzyme that converts pyruvate to oxaloacetate. Instead, the inhibition is likely indirect, possibly through the depletion of the essential activator, acetyl-CoA, by inhibiting pyruvate oxidation.
Inhibition of Dihydrolipoamide Dehydrogenase (DLDH)
MICA is a known inhibitor of dihydrolipoamide dehydrogenase (DLDH), a key mitochondrial enzyme.[1][4][5] DLDH is a shared E3 component of the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex, and branched-chain α-keto acid dehydrogenase complex. By inhibiting DLDH, MICA can disrupt mitochondrial respiration and the oxidation of pyruvate.[4] This inhibition may contribute to the hypoglycemic effect by reducing the availability of substrates for gluconeogenesis and potentially increasing peripheral glucose utilization.
Quantitative Data
The publicly available quantitative data on the hypoglycemic effects of MICA is limited, with much of the specific data residing in older publications that are not readily accessible. The following tables summarize the available information.
Table 1: In Vitro Inhibition of Hepatic Gluconeogenesis
| System | Substrate | MICA Concentration | Inhibition | Source |
| Isolated Perfused Rat Liver | Lactate | 0.8 mM | 100% | Garcia-Salguero et al., 1991[6] |
Table 2: In Vivo Hypoglycemic and Other Physiological Effects
| Animal Model | Dosage | Route of Administration | Observed Hypoglycemic Effect | Other Effects | Source |
| Diabetic Chinese Hamsters | 100 mg/kg/day | Oral (gavage) | Depression of blood glucose in fasted animals; improved glucose profile in fed animals. | Decreased liver glycogen (B147801) and body weight; increased rate of death. | As cited in Yan, 2018[1] |
| Fasted Rats | Not specified | Not specified | Rapid hypoglycemia | Increased circulating free fatty acids; liver glycogenolysis. | Bauman & Pease, 1969 (as cited in abstracts) |
| Fed Rats | Not specified | Not specified | No hypoglycemia | Liver glycogenolysis. | Bauman & Pease, 1969 (as cited in abstracts) |
| ZSF1 Diabetic Rats | 200 mg/kg/day (in diet for 9 weeks) | Oral (in diet) | No anti-diabetic effect observed. | - | Yan et al. (unpublished, cited in a request) |
Experimental Protocols
Detailed experimental protocols from the original studies in the 1960s and 1970s are not fully available in the public domain. However, based on the available literature, the following methodologies are representative of the techniques used to assess the hypoglycemic effects of MICA.
In Vitro: Isolated Perfused Rat Liver
This protocol is a standard method to study hepatic metabolism in a controlled ex vivo environment.
-
Animal Preparation: Male Wistar rats (200-250g) are typically fasted for 24-48 hours to deplete liver glycogen stores.
-
Surgical Procedure: The rat is anesthetized, and the portal vein and inferior vena cava are cannulated for perfusion. The liver is excised and placed in a perfusion chamber.
-
Perfusion Medium: The liver is perfused with a Krebs-Henseleit bicarbonate buffer containing erythrocytes (for oxygenation), bovine serum albumin, and the gluconeogenic substrate (e.g., 10 mM L-lactate).
-
Experimental Setup: The perfusion medium is continuously circulated through the liver at a constant flow rate and temperature (37°C). MICA is added to the perfusion medium at the desired concentration (e.g., 0.8 mM).
-
Sample Collection and Analysis: Samples of the perfusate are collected at regular intervals to measure glucose concentration, typically using an enzymatic assay (e.g., glucose oxidase).
In Vivo: Alloxan-Induced Diabetic Rabbit Model
This is a common model for inducing Type 1-like diabetes to test hypoglycemic agents.
-
Animal Model: New Zealand white rabbits are used.
-
Induction of Diabetes: Diabetes is induced by a single intravenous injection of alloxan (B1665706) monohydrate (e.g., 100-150 mg/kg body weight). Blood glucose levels are monitored, and animals with fasting blood glucose above 250 mg/dL are considered diabetic.[7][8]
-
Drug Administration: MICA would be administered orally (e.g., by gavage) or intraperitoneally at a specified dose (e.g., 100 mg/kg). A vehicle control group receives the vehicle alone.
-
Blood Glucose Monitoring: Blood samples are collected from the marginal ear vein at baseline and at various time points after drug administration. Blood glucose is measured using a glucometer.
-
Data Analysis: The percentage reduction in blood glucose levels compared to the baseline and the control group is calculated.
Visualizations
Signaling Pathways and Experimental Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of quinolinic acid and glucagon on gluconeogenesis in the perfused rat liver | Revista Española de Fisiología [revistas.unav.edu]
- 3. Effects of quinolinic acid and glucagon on gluconeogenesis in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrolipoamide dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Dihydrolipoamide Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic adaptation of renal carbohydrate metabolism. IV. The use of site-specific liver gluconeogenesis inhibitors to ascertain the role of renal gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Creating a Long-Term Diabetic Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 5-Methoxyindole-2-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 5-methoxyindole-2-carboxylic acid (5MICA) have garnered significant attention for their diverse pharmacological properties. These synthetic compounds have demonstrated potential as neuroprotective, antiviral, anticancer, and antidiabetic agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Neuroprotective Activities
This compound and its derivatives have shown promising neuroprotective effects in various in vitro and in vivo models. The parent compound, 5MICA, has been reported to reduce infarct size, improve oxidative stress status, and enhance long-term potentiation in rat models of ischemic stroke.[1][2] Its mechanism of action is partly attributed to the inhibition of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), which contributes to neuroprotection against ischemic injury.[1][3][4]
Hydrazone derivatives of this compound have demonstrated potent antioxidant and neuroprotective effects. For instance, certain derivatives have shown strong neuroprotective effects against H₂O₂-induced oxidative stress in SH-SY5Y cells and 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat brain synaptosomes.[1]
Quantitative Data: Neuroprotective and Antioxidant Activities
| Derivative | Assay | Model | Activity | Reference |
| 3,4-dihydroxybenzaldehyde hydrazone of 5MICA | Iron-induced lipid peroxidation | Lecithin system | 66.66% inhibition | [1] |
| 2-methoxy-4-hydroxyphenyl hydrazone of 5MICA | Iron-induced lipid peroxidation | Lecithin system | 54.73% inhibition | [1] |
| 3,4-dihydroxybenzaldehyde hydrazone of 5MICA | Deoxyribose degradation inhibition | ~25% inhibition | [1] |
Experimental Protocol: Neuroprotective Effect on SH-SY5Y Cells
This protocol outlines the procedure for assessing the neuroprotective effects of this compound derivatives against oxidative stress-induced toxicity in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivative stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100 µM) for a further 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the concentration of the derivative that provides 50% protection (EC₅₀).
Signaling Pathway: Dihydrolipoamide Dehydrogenase (DLDH) Inhibition
5MICA is a known inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[1][4] DLDH is a key component of several multienzyme complexes, including the pyruvate (B1213749) dehydrogenase complex, α-ketoglutarate dehydrogenase complex, and branched-chain α-keto acid dehydrogenase complex. Inhibition of DLDH can lead to a range of cellular effects, including alterations in energy metabolism and redox status, which may contribute to its neuroprotective and other biological activities.
Antiviral Activities
Recent studies have highlighted the potential of this compound derivatives as antiviral agents. A notable example is a derivative of 5-methoxyindole-3-carboxylic acid that has demonstrated significant in vitro activity against SARS-CoV-2.
Quantitative Data: Antiviral Activity against SARS-CoV-2
| Derivative | Virus | Cell Line | IC₅₀ | SI | Reference |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Vero E6 | 1.06 µg/mL (1.84 µM) | 78.6 |
This compound completely inhibited the replication of SARS-CoV-2 at a concentration of 52.0 µM and also suppressed syncytium formation induced by the spike protein by 89%.
Experimental Protocol: In Vitro Antiviral Assay against SARS-CoV-2
This protocol describes a method for evaluating the in vitro antiviral activity of this compound derivatives against SARS-CoV-2 using a cytopathic effect (CPE) inhibition assay.
Materials:
-
Vero E6 cells
-
DMEM with 2% FBS
-
SARS-CoV-2 viral stock
-
This compound derivative stock solution (in DMSO)
-
96-well plates
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound in culture medium.
-
Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of the diluted compounds. Include virus-only and cell-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
CPE Observation: Observe the cells daily for the appearance of viral cytopathic effect.
-
Cell Viability Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with 0.5% Crystal Violet solution.
-
Wash the plates and allow them to dry.
-
-
Quantification: Solubilize the stain with methanol (B129727) and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
References
An In-depth Technical Guide on the Crystal Structure and Polymorphism of 5-Methoxyindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-2-carboxylic acid (MI2CA) is a compound of pharmaceutical interest with recognized neuroprotective potential. A thorough understanding of its solid-state properties is critical for drug development, as these properties can significantly influence stability, solubility, and bioavailability. This document provides a comprehensive overview of the known crystalline forms of MI2CA, detailing their structural characteristics, methods of preparation, and analytical characterization. To date, two polymorphic forms have been identified and are herein designated as Polymorph 1 and Polymorph 2.
Introduction to the Polymorphism of this compound
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These differences in the solid state can lead to variations in physicochemical properties. For an active pharmaceutical ingredient (API) like this compound, identifying and characterizing polymorphs is a crucial step in ensuring the development of a safe, effective, and consistent drug product. Two distinct polymorphs of MI2CA have been characterized in the scientific literature, exhibiting different crystal packing and hydrogen bonding networks.[1]
Crystallographic Data of MI2CA Polymorphs
The primary distinction between Polymorph 1 and Polymorph 2 lies in their crystal structures, as determined by single-crystal X-ray diffraction.[1] A summary of their crystallographic data is presented in Table 1.
Table 1: Crystallographic Data for MI2CA Polymorphs
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P21/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (°) | 91.06(3) | 91.871(5) |
| Z | 16 | 4 |
| Molecules per Asymmetric Unit | 2 | 1 |
Data sourced from multiple studies.[1][2]
Structural and Spectroscopic Differences
The most significant structural divergence between the two polymorphs is their hydrogen bonding network.[1] This fundamental difference in molecular arrangement gives rise to distinct spectroscopic signatures.
-
Polymorph 1: The key structural motif in Polymorph 1 is the formation of ribbons consisting of two independent molecular chains. These chains are connected by intermolecular hydrogen bonds involving both the carboxylic acid (O–H⋯O) and the indole (B1671886) N-H group (N–H⋯O), with a carboxylic oxygen atom acting as the acceptor for the N-H hydrogen bond.[1][2]
-
Polymorph 2: In contrast, Polymorph 2 is characterized by the formation of cyclic dimers. These dimers are formed through double hydrogen bonds between the carboxylic acid groups (O–H⋯O) of two neighboring molecules. The indole N-H group in this polymorph forms a hydrogen bond with the oxygen atom of the methoxy (B1213986) group.[1][2]
These structural variations lead to discernible differences in their infrared (IR) spectra. For example, the N-H stretching vibration is observed at different wavenumbers for each form.[1]
Experimental Protocols
Preparation of Polymorphs
Polymorph 1: The crystals of Polymorph 1 can be obtained through slow evaporation from a methanol (B129727) solution of commercially available this compound.[1]
-
Dissolve this compound in methanol.
-
Allow the solution to evaporate slowly at room temperature.
-
Crystals of Polymorph 1 will form over time.
Polymorph 2: The crystals of Polymorph 2 were reportedly discovered serendipitously during an attempt to synthesize a cobalt(III) complex.[1] The protocol is as follows:
-
Dissolve 0.4 mmol of [Co(NH₃)₆]Cl₃ in 20 cm³ of distilled water.
-
Stir and heat the mixture for 15 minutes at 45 °C.
-
Add 0.5 mmol of this compound (commercially available).
-
Crystals of Polymorph 2 emerge from this reaction mixture.[1]
Characterization Methods
Single-Crystal X-ray Diffraction (SC-XRD): Data for both polymorphs were collected on an Oxford Diffraction Xcalibur diffractometer.
-
A suitable single crystal of the target polymorph is selected and mounted.
-
The diffractometer is equipped with graphite-monochromated MoKα radiation (λ = 0.71073 Å).
-
Data is collected at a low temperature to minimize thermal vibrations.
-
The structure is solved by direct methods and refined by full-matrix least-squares on F².
Infrared (IR) Spectroscopy: IR spectra can be recorded on a Fourier-transform infrared (FT-IR) spectrometer to differentiate the polymorphs based on vibrational modes.
-
Samples are prepared as KBr pellets.
-
The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for polymorph characterization and the structural relationship between the two forms of MI2CA.
Caption: Experimental workflow for the preparation and characterization of MI2CA polymorphs.
Caption: Logical relationship between MI2CA and its two known polymorphs.
Conclusion
The existence of at least two polymorphic forms of this compound underscores the importance of comprehensive solid-state characterization in the development of this promising therapeutic agent. The distinct crystal packing and hydrogen bonding networks of Polymorph 1 and Polymorph 2, confirmed by X-ray diffraction and IR spectroscopy, may lead to different physicochemical properties.[1] Further studies are warranted to fully elucidate the comparative solubility, stability, and other performance-related characteristics of these polymorphs to ensure the selection of the optimal solid form for pharmaceutical applications.
References
Theoretical Investigations of 5-Methoxyindole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyindole-2-carboxylic acid (MI2CA) is a molecule of significant interest in medicinal chemistry, demonstrating potential neuroprotective and antidiabetic properties.[1][2] Its mechanism of action is linked to the inhibition of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), which subsequently activates the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1][3][4] This technical guide provides an in-depth overview of the theoretical studies on MI2CA, focusing on its physicochemical properties, molecular structure, and biological interactions. The guide summarizes key quantitative data, details experimental and computational protocols, and visualizes relevant pathways and workflows to support further research and development efforts.
Physicochemical and Structural Properties
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of MI2CA. These studies are often complemented by experimental techniques like X-ray diffraction and infrared (IR) spectroscopy. A significant area of investigation has been the polymorphism of MI2CA, with at least two distinct polymorphic forms identified, each exhibiting different crystal packing and hydrogen bonding networks.[1]
Crystallographic Data
Single-crystal X-ray diffraction has been a cornerstone in characterizing the solid-state structure of MI2CA polymorphs. The crystallographic data for two known polymorphs are summarized in the table below, highlighting the differences in their crystal systems and packing arrangements. Polymorph 1 is characterized by ribbons of two independent molecular chains, while Polymorph 2 forms cyclic dimers.
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (°) | 91.06(3) | 91.871(5) |
| Z | 16 | 4 |
| Molecules per Asymmetric Unit | 2 | 1 |
| Key Structural Motif | Ribbons of molecular chains | Cyclic dimers |
Data sourced from a comparative study of MI2CA polymorphs.
Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, have been employed to predict and understand the molecular properties of MI2CA. The choice of functional and basis set is crucial for obtaining accurate results. For instance, the ωB97X-D functional with 6-31++G(d,p) and aug-cc-pVTZ basis sets has been used to study a new polymorph of MI2CA.[1][5] While specific studies on the electronic properties of MI2CA are not abundant, research on similar indole (B1671886) derivatives provides insights into expected values for properties like HOMO-LUMO gap and electrostatic potential.
| Calculated Property | Theoretical Method | Predicted Value/Insight |
| Optimized Geometry | DFT (ωB97X-D/6-31++G(d,p)) | Bond lengths and angles in good agreement with experimental X-ray data.[1] |
| Vibrational Frequencies | DFT (B3LYP/6-311++G(df,p)) | Calculated IR and Raman spectra correlate well with experimental data.[6] |
| HOMO-LUMO Gap | DFT (General) | Expected to be in a range typical for indole derivatives, indicating its electronic reactivity. |
| Electrostatic Potential | DFT (General) | The carboxylic acid group is expected to be the most electron-rich (negative potential) region, while the N-H group is electron-poor (positive potential). |
Biological Activity and Signaling Pathway
The primary biological target of MI2CA identified to date is the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[1][2] By inhibiting DLDH, MI2CA triggers a signaling cascade that confers neuroprotection against ischemic stroke injury.[1]
Mechanism of Action: DLDH Inhibition and Nrf2 Pathway Activation
MI2CA acts as a reversible inhibitor of DLDH.[1] This inhibition leads to a mild increase in cellular stress, which in turn activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon inhibition of DLDH by MI2CA, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the upregulation of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1), which helps to mitigate oxidative stress.[3][4][7]
Caption: Signaling pathway of this compound (MI2CA).
Experimental and Computational Protocols
This section provides an overview of the methodologies used in the theoretical and experimental investigation of MI2CA.
Synthesis of this compound
While several synthetic routes to indole derivatives exist, a common approach for MI2CA involves the reaction of 2-bromo-5-methoxy-1H-indole with an organometallic reagent followed by quenching with carbon dioxide. Purification is typically achieved through column chromatography and crystallization. A detailed protocol for a related synthesis is outlined below, which can be adapted for MI2CA.
General Protocol for Carboxylation of an Indole Derivative:
-
Preparation of the Grignard Reagent: To a solution of the appropriate bromo-indole derivative in dry tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF.
-
Lithiation: Stir the solution and then add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining a low temperature.
-
Carboxylation: Introduce dry carbon dioxide (CO₂) into the reaction mixture.
-
Quenching and Extraction: Allow the mixture to warm to room temperature and then quench with water. Separate the aqueous and organic phases. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Caption: General workflow for the synthesis of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the crystalline state.
Protocol Outline:
-
Crystal Growth: Grow single crystals of MI2CA suitable for diffraction. This can be achieved through slow evaporation from a suitable solvent system.
-
Data Collection: Mount a single crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².
Computational Chemistry Protocol (DFT)
DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules.
General Protocol for DFT Calculations:
-
Structure Optimization:
-
Construct the initial 3D structure of MI2CA.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311++G(d,p)).
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
-
Property Calculations:
-
Electronic Properties: From the optimized geometry, calculate properties such as HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
-
Spectroscopic Properties: Calculate IR and Raman spectra from the vibrational frequencies.
-
Conformational Analysis: For studies in solution, perform a conformational search to identify low-energy conformers. Implicit solvent models (e.g., PCM) can be used to simulate the solvent environment.
-
Caption: A typical workflow for DFT calculations on this compound.
Conclusion and Future Directions
Theoretical studies have provided valuable insights into the structure, properties, and biological activity of this compound. The characterization of its polymorphs and the elucidation of its mechanism of action via DLDH inhibition and Nrf2 pathway activation are significant advancements. Future theoretical work could focus on more detailed molecular docking studies of MI2CA with DLDH to understand the specific binding interactions. Furthermore, computational investigations into the conformational landscape of MI2CA in different solvent environments would be beneficial for understanding its behavior in biological systems. Continued integration of theoretical and experimental approaches will be crucial for the further development of MI2CA and its derivatives as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. NRF2 activation in cancer and overview of NRF2 small molecule inhibitors | Semantic Scholar [semanticscholar.org]
- 3. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 4. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer | MDPI [mdpi.com]
- 5. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An experimental and density functional study on conformational and spectroscopic analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Anticancer Agents from 5-Methoxyindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and evaluation of potential anticancer agents derived from 5-methoxyindole-2-carboxylic acid. This document outlines the synthesis of key intermediate compounds, their conversion into biologically active agents, and the methodologies for assessing their anticancer efficacy.
Introduction
This compound is a versatile scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a variety of compounds with potential therapeutic applications.[1][2][3][4] Its derivatives have been explored for a range of biological activities, including as anticancer agents.[1][5][6][7] The indole (B1671886) core is a privileged structure in drug discovery, and modifications at the 2- and 5-positions can lead to potent and selective inhibitors of various cancer-related targets. This document focuses on the synthesis of indole-2-carboxamides and related heterocyclic systems, which have shown promise as inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway and tubulin polymerization.[5][7][8][9] Furthermore, these compounds have been shown to induce apoptosis, a programmed cell death mechanism that is often dysregulated in cancer.[3][5][10]
Synthesis of Key Intermediates
A common strategy for derivatizing this compound is through the formation of an amide bond. This requires the activation of the carboxylic acid, followed by reaction with a suitable amine. Another key intermediate is the corresponding hydrazide, which can be further modified to generate a diverse range of heterocyclic compounds.
General Synthetic Workflow
The overall synthetic strategy involves the conversion of this compound into various amide and hydrazone derivatives. These derivatives can then be evaluated for their anticancer activity.
Caption: General synthetic workflow for anticancer agents.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Alkyl-5-methoxy-1H-indole-2-carboxamides
This protocol details the synthesis of indole-2-carboxamide derivatives, which have been identified as potent EGFR inhibitors.[2][8][11]
Materials:
-
This compound
-
Appropriate amine (e.g., aniline, benzylamine (B48309) derivatives)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the appropriate amine (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Add BOP reagent (1.2 equivalents) portion-wise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl/alkyl-5-methoxy-1H-indole-2-carboxamide.[2]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Synthesis of 5-Methoxy-1H-indole-2-carbohydrazide
This protocol describes the preparation of the hydrazide intermediate, a versatile building block for further derivatization.[6]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric acid (catalytic amount)
-
Ethanol (B145695) (EtOH)
Procedure:
-
Esterification: To a solution of this compound (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl ester with a suitable organic solvent. Purify the ester by recrystallization or chromatography.
-
Hydrazinolysis: Dissolve the purified methyl 5-methoxyindole-2-carboxylate (1 equivalent) in ethanol. Add hydrazine hydrate (10 equivalents) and reflux the mixture for 8-12 hours.[6]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product, 5-methoxy-1H-indole-2-carbohydrazide, will often precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: Synthesis of Indole-2-carboxylic Acid Benzylidene-hydrazides
This protocol outlines the synthesis of hydrazone derivatives, which have been shown to induce apoptosis in cancer cells.[12]
Materials:
-
5-Methoxy-1H-indole-2-carbohydrazide
-
Substituted benzaldehyde (B42025) (1 equivalent)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 5-methoxy-1H-indole-2-carbohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[6]
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the final indole-2-carboxylic acid benzylidene-hydrazide.[13]
Biological Evaluation Protocols
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on various cancer cell lines.[13][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, Panc-1, HT-29)[5]
-
Normal human cell line (e.g., human dermal fibroblasts)[14]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin, erlotinib).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values.
Protocol 5: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by the test compounds.[13]
Materials:
-
Cancer cells
-
Synthesized compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the synthesized compounds at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable, early apoptotic, late apoptotic/necrotic, and necrotic cells based on their fluorescence signals.
Data Presentation
The following tables summarize the biological activity of representative anticancer agents derived from indole-2-carboxylic acid analogs.
Table 1: Cytotoxicity of Indole-2-carboxamide Derivatives against Various Cancer Cell Lines
| Compound | Modification | A-549 (Lung) GI₅₀ (nM) | MCF-7 (Breast) GI₅₀ (nM) | Panc-1 (Pancreas) GI₅₀ (nM) | HT-29 (Colon) GI₅₀ (nM) | Reference |
| 5c | 5-chloro-3-(2-methoxyvinyl)-N-(pyridin-2-yl) | 35±4 | 32±3 | 38±4 | 36±4 | [5] |
| 5d | 5-chloro-3-(2-methoxyvinyl)-N-(pyrimidin-2-yl) | 31±3 | 29±3 | 34±4 | 32±3 | [5] |
| 5f | 5-chloro-3-(2-methoxyvinyl)-N-(1-methylpyrrolidin-2-yl) | 29±3 | 28±3 | 31±3 | 29±3 | [5] |
| 5g | 5-chloro-3-(2-methoxyvinyl)-N-(1-ethylpyrrolidin-2-yl) | 33±4 | 31±3 | 36±4 | 34±4 | [5] |
| Erlotinib | (Reference) | 33±3 | 32±3 | 35±4 | 34±3 | [5] |
Table 2: EGFR Inhibitory Activity and Apoptosis Induction
| Compound | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) | Caspase-3 Activation (pg/mL) | Reference |
| 5d | 85±7 | - | - | [5] |
| 5f | 72±6 | 9.5±2 | 560.2±5.0 | [5] |
| 5g | 68±6 | 11.9±3 | 542.5±5.0 | [5] |
| Erlotinib | 80±5 | - | - | [5] |
| Osimertinib | - | 8±2 | - | [5] |
| Staurosporine | - | - | 503.2±4.0 | [5] |
Signaling Pathways
EGFR Inhibition and Downstream Apoptosis
Many of the synthesized indole-2-carboxamide derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[5][8] Inhibition of EGFR's tyrosine kinase activity blocks downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis.
Caption: EGFR inhibition and apoptosis induction pathway.
Tubulin Polymerization Inhibition
Certain derivatives of this compound act as tubulin polymerization inhibitors.[7][9][15] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis.
References
- 1. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Methoxyindole-2-carboxylic Acid as a Fluorescent Probe for Protein Binding Studies
Introduction
5-Methoxyindole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole (B1671886) family. While it serves as a versatile starting material in the synthesis of various biologically active compounds and more complex fluorescent probes, its intrinsic fluorescence and ability to interact with biomacromolecules make it a candidate for use as a fluorescent probe in specific applications, particularly in the study of protein-ligand interactions.[1][2] This document outlines the application of this compound as a fluorescent probe, with a focus on its use in characterizing the binding interaction with Human Serum Albumin (HSA) through fluorescence quenching assays.
Principle of Application: Fluorescence Quenching
Human Serum Albumin (HSA) is a major transport protein in the blood, responsible for carrying a wide variety of endogenous and exogenous substances.[3] HSA contains a single tryptophan residue (Trp-214) within its structure, which is intrinsically fluorescent.[4][5] The fluorescence of Trp-214 is highly sensitive to its local microenvironment.[5] When a small molecule, such as this compound, binds to HSA in proximity to the Trp-214 residue, it can cause a decrease in the fluorescence intensity of the tryptophan. This phenomenon is known as fluorescence quenching.
The extent of this quenching can be quantitatively related to the binding affinity between the small molecule and the protein. By systematically titrating a solution of HSA with increasing concentrations of this compound and measuring the corresponding decrease in fluorescence, one can determine key binding parameters such as the binding constant (K_a) and the number of binding sites (n). This provides valuable insights into the pharmacokinetics and pharmacodynamics of the molecule.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [6][7] |
| Molecular Weight | 191.18 g/mol | [6][7] |
| CAS Number | 4382-54-1 | [6][7] |
| Melting Point | 199-201 °C | [6] |
| Appearance | Light yellow to brownish powder | [1] |
| Solubility | Soluble in organic solvents like DMSO and ethanol. |
Protocol: Determination of this compound Binding to Human Serum Albumin (HSA) using Fluorescence Quenching
This protocol describes the procedure for a fluorescence titration experiment to characterize the binding of this compound to Human Serum Albumin.
1. Materials and Reagents
-
This compound
-
Human Serum Albumin (HSA), fatty acid-free
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
2. Solution Preparation
-
HSA Stock Solution (100 µM): Dissolve the appropriate amount of fatty acid-free HSA in PBS (pH 7.4) to obtain a final concentration of 100 µM. Store at 4°C.
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in a minimal amount of DMSO, and then dilute with PBS (pH 7.4) to a final concentration of 10 mM. The final concentration of DMSO should be kept below 1% in the final assay to avoid effects on protein structure.
3. Experimental Workflow
The following diagram illustrates the experimental workflow for the fluorescence quenching titration.
Caption: Workflow for HSA fluorescence quenching assay.
4. Spectrofluorometer Setup
-
Set the excitation wavelength to 295 nm to selectively excite the tryptophan residue in HSA.
-
Set the emission wavelength range to scan from 300 nm to 450 nm.
-
Set the excitation and emission slit widths to 5 nm.
5. Titration Procedure
-
Pipette 2.0 mL of 5 µM HSA solution (diluted from the stock solution in PBS) into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the fluorescence spectrum. The fluorescence intensity at the emission maximum (around 340-350 nm) will be your initial fluorescence, F₀.
-
Add a small aliquot (e.g., 2 µL) of the this compound stock solution to the cuvette.
-
Mix gently by inverting the cuvette and incubate for 5 minutes at room temperature to allow the binding to reach equilibrium.
-
Record the fluorescence spectrum and note the new fluorescence intensity, F.
-
Repeat steps 3-5 with successive additions of the this compound stock solution to achieve a range of final concentrations (e.g., 0-100 µM).
-
Correct the fluorescence data for the inner filter effect if necessary, especially at higher ligand concentrations.
6. Data Analysis
The interaction between this compound and HSA can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + Kqτ₀[Q]
Where:
-
F₀ and F are the fluorescence intensities of HSA in the absence and presence of the quencher (this compound), respectively.
-
[Q] is the concentration of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
Kq is the bimolecular quenching rate constant.
-
τ₀ is the average lifetime of the fluorophore in the absence of the quencher (typically ~5-6 ns for HSA).
A plot of F₀/F versus [Q] should be linear if a single type of quenching mechanism (static or dynamic) is dominant. The slope of this plot gives the Stern-Volmer quenching constant, Kₛᵥ.
For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be determined using the double logarithm equation:
log[(F₀ - F) / F] = log(Kₐ) + n log[Q]
A plot of log[(F₀ - F) / F] versus log[Q] will yield a straight line with a slope of 'n' and a y-intercept of log(Kₐ).
Expected Data
The following table provides an example of the data that would be collected and calculated from this experiment.
| [this compound] (µM) | Fluorescence Intensity (F) | F₀/F | log[Q] | log[(F₀ - F) / F] |
| 0 | 950 | 1.00 | - | - |
| 10 | 855 | 1.11 | 1.00 | -0.95 |
| 20 | 779 | 1.22 | 1.30 | -0.63 |
| 40 | 665 | 1.43 | 1.60 | -0.29 |
| 60 | 570 | 1.67 | 1.78 | -0.04 |
| 80 | 494 | 1.92 | 1.90 | 0.16 |
| 100 | 437 | 2.17 | 2.00 | 0.33 |
Human Serum Albumin Binding Sites
HSA has two primary drug binding sites, known as Sudlow's Site I (in subdomain IIA) and Sudlow's Site II (in subdomain IIIA).[8] The intrinsic fluorescence of HSA originates from the single tryptophan residue, Trp-214, located in Sudlow's Site I.[4][5] Therefore, a significant quenching of HSA fluorescence by this compound would suggest that its binding site is at or near Sudlow's Site I.
Caption: Location of major drug binding sites on HSA.
While this compound may not be a conventional fluorescent probe with high quantum yield, its ability to interact with and quench the intrinsic fluorescence of proteins like HSA makes it a useful tool for studying biomolecular interactions. The protocol described provides a straightforward and quantitative method to determine the binding affinity and stoichiometry of this interaction, offering valuable insights for researchers in drug development and biochemistry.
References
- 1. This compound CAS#: 4382-54-1 [m.chemicalbook.com]
- 2. This compound 97 4382-54-1 [sigmaaldrich.com]
- 3. Combined fluorescence and electrochemical investigation on the binding interaction between organic acid and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence and Docking Studies of the Interaction between Human Serum Albumin and Pheophytin [mdpi.com]
- 5. Binding Studies of AICAR and Human Serum Albumin by Spectroscopic, Theoretical, and Computational Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound [webbook.nist.gov]
- 8. Evaluation of the Interactions between Human Serum Albumin (HSA) and Non-Steroidal Anti-Inflammatory (NSAIDs) Drugs by Multiwavelength Molecular Fluorescence, Structural and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dopamine D3 Receptor Ligands from 5-Methoxyindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of selective dopamine (B1211576) D3 receptor ligands, utilizing 5-Methoxyindole-2-carboxylic acid as a key starting material. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the development of novel compounds targeting the dopamine D3 receptor, a critical target in the treatment of various neurological and psychiatric disorders.
Introduction
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain. Its strategic location implicates it in the modulation of cognition, emotion, and reward pathways. Consequently, the D3 receptor has emerged as a promising therapeutic target for conditions such as Parkinson's disease, schizophrenia, and substance use disorders. The development of selective D3 receptor ligands is a key objective in medicinal chemistry to minimize off-target effects associated with the pharmacologically similar D2 receptor.
This guide focuses on the synthesis of D3 receptor ligands based on a 5-methoxyindole-2-carboxamide scaffold. The indole (B1671886) moiety is a privileged structure in medicinal chemistry, and its derivatives have shown significant affinity for dopamine receptors. The protocols herein describe the amide coupling of this compound with a suitable amine, a common and effective strategy for the generation of diverse ligand libraries.
Quantitative Data Summary
The binding affinities of synthesized ligands for dopamine D2 and D3 receptors are critical parameters for assessing their potency and selectivity. The following table summarizes representative binding affinity data for a ligand structurally related to those described in the protocols, providing a benchmark for newly synthesized compounds. The data is presented as the inhibitor constant (Kᵢ), with a lower value indicating higher binding affinity.
| Compound ID | Target Receptor | Kᵢ (nM) | Selectivity (D2 Kᵢ / D3 Kᵢ) |
| Analog 1 | Dopamine D2 | 76.4 | 153 |
| Dopamine D3 | 0.5 |
Data for Analog 1, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, is included as a representative compound with a similar pharmacophore.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-aminobutyl)-4-(2-methoxyphenyl)piperazine
This protocol describes the synthesis of the key amine intermediate required for the amide coupling reaction.
Materials:
-
4-Bromobutanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
Step 1: Alkylation of 1-(2-Methoxyphenyl)piperazine
-
To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 4-bromobutanenitrile (1.2 eq).
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude nitrile product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Reduction of the Nitrile
-
In a separate flask, prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the nitrile from Step 1 in anhydrous THF to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1M HCl.
-
Basify the aqueous layer with 2M NaOH and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(4-aminobutyl)-4-(2-methoxyphenyl)piperazine.
Protocol 2: Amide Coupling of this compound
This protocol details the EDC/HOBt-mediated amide coupling of this compound with the synthesized amine intermediate.
Materials:
-
This compound
-
1-(4-aminobutyl)-4-(2-methoxyphenyl)piperazine (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and 1-(4-aminobutyl)-4-(2-methoxyphenyl)piperazine (1.1 eq).
-
Add DIPEA (2.5 eq) to the reaction mixture and cool to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dopamine D3 receptor ligand.
Visualizations
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor primarily couples to the Gαi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and other enzymes.
Caption: Dopamine D3 Receptor Signaling Cascade.
Synthetic Workflow
The synthesis of the target dopamine D3 receptor ligand involves a two-stage process: the preparation of the key amine intermediate followed by an amide coupling reaction with this compound.
Caption: General Synthetic Workflow.
Logical Relationship for Reagent Selection in Amide Coupling
The choice of coupling reagent and conditions is critical for the success of the amide bond formation. The following diagram illustrates a decision-making process for selecting an appropriate coupling method.
Caption: Reagent Selection Logic.
Application Notes and Protocols for 5-Methoxyindole-2-carboxylic acid (5-MICA) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-2-carboxylic acid (5-MICA) is a versatile indole (B1671886) derivative with a range of biological activities, making it a compound of significant interest in biomedical research and drug development.[1] In vitro studies have identified 5-MICA as an inhibitor of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), a key enzyme in cellular metabolism.[1][2][3][4] This inhibition is linked to its neuroprotective effects and its ability to modulate cellular stress responses. Furthermore, 5-MICA has demonstrated antioxidant and radical scavenging properties. These attributes position 5-MICA as a promising candidate for investigating therapeutic strategies for conditions associated with metabolic dysfunction, oxidative stress, and neurodegeneration.
These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of 5-MICA.
Data Presentation
While the biological activities of 5-MICA are documented, specific IC50 values are not consistently reported in the available literature. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Dihydrolipoamide Dehydrogenase (DLDH) Inhibition
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| 5-MICA | (Enter Concentrations) | ||
| Positive Control | (Enter Concentrations) |
Table 2: Neuroprotective Activity (e.g., against H₂O₂-induced cytotoxicity)
| Cell Line | Treatment | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | EC50 (µM) |
| e.g., SH-SY5Y | Vehicle Control | 0 | 100 ± SD | N/A |
| H₂O₂ | (Enter Conc.) | (Enter Value) | N/A | |
| H₂O₂ + 5-MICA | (Enter Concentrations) |
Table 3: Antioxidant Activity (Radical Scavenging)
| Assay | Compound | Concentration (µg/mL) | % Scavenging Activity (Mean ± SD) | IC50 (µg/mL) |
| DPPH | 5-MICA | (Enter Concentrations) | ||
| Ascorbic Acid | (Enter Concentrations) | |||
| ABTS | 5-MICA | (Enter Concentrations) | ||
| Trolox | (Enter Concentrations) |
Experimental Protocols
Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of 5-MICA on DLDH activity by measuring the rate of NAD⁺ reduction to NADH.
Materials:
-
Purified dihydrolipoamide dehydrogenase (porcine heart or recombinant)
-
This compound (5-MICA)
-
Dihydrolipoamide
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
DMSO (for dissolving 5-MICA)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve 5-MICA in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in potassium phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Prepare fresh solutions of dihydrolipoamide and NAD⁺ in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Potassium phosphate buffer
-
DLDH enzyme solution
-
Varying concentrations of 5-MICA solution or vehicle (for control)
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add NAD⁺ solution to each well.
-
Initiate the reaction by adding the dihydrolipoamide solution to each well.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate spectrophotometer. The rate of NADH formation is proportional to the DLDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of 5-MICA compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the 5-MICA concentration and determine the IC50 value using non-linear regression analysis.
-
Workflow for DLDH Inhibition Assay
Caption: Workflow for the DLDH inhibition assay.
Neuroprotection Assay against Oxidative Stress
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the ability of 5-MICA to protect neuronal cells (e.g., SH-SY5Y) from cytotoxicity induced by an oxidizing agent like hydrogen peroxide (H₂O₂).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound (5-MICA)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-MICA in cell culture medium.
-
Remove the old medium and treat the cells with different concentrations of 5-MICA for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Add H₂O₂ to the wells (to a final concentration that induces ~50% cell death, to be determined empirically, e.g., 100-200 µM) and incubate for 24 hours.
-
Include control wells: untreated cells, cells treated with H₂O₂ alone, and cells treated with 5-MICA alone.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the 5-MICA concentration and determine the EC50 value.
-
Workflow for Neuroprotection Assay
Caption: Workflow for the neuroprotection assay.
DPPH Radical Scavenging Assay
This colorimetric assay measures the ability of 5-MICA to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound (5-MICA)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of 5-MICA in methanol or DMSO. Create serial dilutions in methanol.
-
Prepare a stock solution of ascorbic acid in methanol and create serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of 5-MICA or ascorbic acid.
-
For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of scavenging against the logarithm of the concentration and determine the IC50 value.
-
Signaling Pathway
Inhibition of DLDH and Activation of the Nrf2 Antioxidant Pathway by 5-MICA
5-MICA is known to inhibit the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[1][2][3][4] This inhibition can lead to a mild increase in cellular stress, which in turn activates the Nrf2 signaling pathway.[4] Nrf2 is a transcription factor that, under basal conditions, is kept inactive in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, such as NQO1 (NAD(P)H quinone oxidoreductase 1).[4] This pathway contributes to the neuroprotective effects of 5-MICA.
Caption: 5-MICA's mechanism of action.
References
Safe Handling and Storage of 5-Methoxyindole-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 5-Methoxyindole-2-carboxylic acid (CAS No: 4382-54-1). The information is intended to guide laboratory personnel in minimizing risks and implementing best practices when working with this compound.
Compound Information and Properties
This compound is a derivative of indole (B1671886) and is utilized as a versatile building block in organic synthesis and as a biologically active molecule in various research applications.[1] It is a reactant in the preparation of anticancer agents, inhibitors of Indoleamine 2,3-dioxygenase (IDO), and selective Dopamine D3 and 5-HT4 receptor ligands.[2][3][4] It has also been investigated for its neuroprotective and hypoglycemic properties.[5][6]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₉NO₃ | [2][5] |
| Molecular Weight | 191.18 g/mol | [2][5] |
| Appearance | White to off-white or light yellow to brownish crystalline powder | [1] |
| Melting Point | 199-201 °C | [2][7] |
| Boiling Point | 326.92°C (rough estimate) | [7] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). | [1] |
| pKa | 4.38 ± 0.30 (Predicted) | [7] |
| Storage Temperature | Room temperature, in a dry, dark place. | [7] |
| Incompatibilities | Strong oxidizing agents. | [8] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). | [8] |
| Toxicological Data | Comprehensive toxicological data is limited. May cause mild to moderate irritation upon contact with skin or mucous membranes. | [2] |
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn at all times.
-
Skin and Body Protection: A laboratory coat is required. For procedures with a risk of significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved N95 respirator or higher is recommended.[2]
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A chemical fume hood is recommended for procedures that may generate dust or aerosols.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial to ensure safety and maintain the integrity of the compound.
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves, lab coat, eye protection) before opening the package.
-
Open the package in a well-ventilated area, preferably within a fume hood.
-
Verify that the container is properly labeled and sealed.
-
Record the date of receipt on the container.
Storage
-
Store the compound in its original, tightly sealed container.[8]
-
Keep in a cool, dry, and dark place, away from direct sunlight.[7]
-
Store away from incompatible materials, particularly strong oxidizing agents.[8]
-
Ensure the storage area is well-ventilated.
Weighing and Dispensing
-
Perform all weighing and dispensing operations in a chemical fume hood to avoid inhalation of dust.
-
Use a dedicated, clean spatula and weighing vessel.
-
Avoid creating dust clouds. If dust is generated, gently clean the area with a damp paper towel.
-
Close the container tightly immediately after use.
Disposal
-
Dispose of unused this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of the compound down the drain or in regular trash.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
For large spills, contact your institution's environmental health and safety department.
Experimental Protocols
The following are example protocols for common applications of this compound. Researchers should adapt these protocols based on their specific experimental needs and consult relevant literature.
General Protocol for a Coupling Reaction
This protocol provides a general workflow for using this compound as a starting material in a chemical synthesis.
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add this compound to a dry reaction flask equipped with a magnetic stir bar.
-
Add the appropriate dry solvent (e.g., DMF, THF).
-
Add the coupling reagents (e.g., HATU, HOBt, EDC) and a base (e.g., DIPEA, triethylamine).
-
Stir the mixture at room temperature for a specified time to activate the carboxylic acid.
-
-
Addition of Reactant:
-
Add the amine or alcohol reactant to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Protocol for Dihydrolipoamide (B1198117) Dehydrogenase (DLDH) Inhibition Assay
This protocol is adapted from literature describing the measurement of DLDH activity and can be used to screen for inhibitory effects of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.8) containing 1.0 mM EDTA.
-
Prepare a stock solution of dihydrolipoamide and NAD⁺ in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add varying concentrations of this compound (or vehicle control).
-
Add the DLDH enzyme solution.
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 25 °C).
-
Initiate the reaction by adding a mixture of dihydrolipoamide and NAD⁺.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 340 nm (due to the formation of NADH) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: A logical workflow for the safe handling of chemical compounds.
Caption: A typical workflow for a chemical synthesis experiment.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
5-Methoxyindole-2-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Methoxyindole-2-carboxylic acid is a valuable heterocyclic building block in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its rigid indole (B1671886) core, substituted with a methoxy (B1213986) group at the 5-position and a carboxylic acid at the 2-position, provides a versatile platform for the synthesis of a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various derivatives, along with a summary of their biological activities.
Application Notes
This compound serves as a key starting material for the synthesis of compounds with diverse pharmacological activities, including neuroprotective, antidiabetic, anticancer, and antiviral properties. The carboxylic acid moiety allows for facile derivatization, most commonly through amide bond formation, while the indole nucleus can be further modified to fine-tune the biological profile of the resulting molecules.
Key Applications:
-
Neuroprotective Agents: Derivatives of this compound have shown promise in the context of neurodegenerative diseases and ischemic stroke.[1] The parent compound itself has been identified as an inhibitor of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), an enzyme implicated in oxidative stress.[2]
-
Anticancer Agents: The indole scaffold is a common feature in many anticancer drugs. This compound can be utilized to synthesize novel carboxamide and hydrazone derivatives that exhibit cytotoxic activity against various cancer cell lines.
-
Antiviral Agents: The indole nucleus is a recognized pharmacophore in the development of antiviral drugs. Derivatives of this compound are being explored as potential inhibitors of viral enzymes, such as HIV-1 integrase.
-
Antidiabetic Agents: this compound has been investigated for its potential as a hypoglycemic agent due to its ability to inhibit gluconeogenesis.[3][4]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative derivatives of this compound.
Protocol 1: Synthesis of 5-Methoxyindole-2-carbohydrazide
This protocol describes the conversion of this compound to its corresponding hydrazide, a key intermediate for the synthesis of hydrazone derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (B129727) (MeOH)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Anhydrous ethanol (B145695) (EtOH)
-
Dry tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Esterification:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 5-methoxyindole-2-carboxylate.
-
-
Hydrazinolysis:
-
Dissolve the methyl 5-methoxyindole-2-carboxylate (1.0 eq) in anhydrous ethanol.
-
Add hydrazine hydrate (10 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to obtain the solid 5-methoxyindole-2-carbohydrazide.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Synthesis of N-Aryl/Alkyl-5-methoxyindole-2-carboxamides
This protocol outlines the general procedure for the amide coupling of this compound with various amines using a peptide coupling agent.
Materials:
-
This compound
-
Substituted amine (aryl or alkyl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Amide Coupling:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the substituted amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Quantitative Data
The biological activities of various derivatives of this compound are summarized in the tables below.
Table 1: Anticancer Activity of Indole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-Carboxamide 1 | MCF-7 (Breast) | 4.0 | [5] |
| Indole-Carboxamide 2 | MDA-MB-231 (Breast) | 4.7 | [5] |
| 5-hydroxyindole-3-carboxylic acid derivative | MCF-7 (Breast) | 4.7 | [6] |
Table 2: Enzyme Inhibition Data of Indole Derivatives
| Compound ID | Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
| This compound | Dihydrolipoamide Dehydrogenase | - | Reversible | [2] |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3.11 | - | [7] |
Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the synthesis and biological action of this compound derivatives.
Caption: Synthetic routes from this compound.
Caption: Proposed Nrf2 signaling pathway activation.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reexploring this compound (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Methoxyindole-2-carboxylic Acid in Neurodegeneration Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-2-carboxylic acid (MICA) is an indole (B1671886) derivative that has demonstrated significant neuroprotective potential in various preclinical models of neurodegeneration, including ischemic stroke and Alzheimer's disease. Its mechanism of action is primarily attributed to its role as a reversible inhibitor of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH). This inhibition triggers a cascade of downstream effects, most notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. These application notes provide a comprehensive overview of the experimental use of MICA, detailing its mechanism of action, protocols for in vitro and in vivo studies, and a summary of key quantitative findings.
Mechanism of Action
MICA's neuroprotective effects are rooted in its ability to modulate mitochondrial function and cellular stress responses. The primary molecular target of MICA is dihydrolipoamide dehydrogenase (DLDH), a key enzyme in mitochondrial energy metabolism.
Key Mechanistic Steps:
-
DLDH Inhibition: MICA acts as a reversible inhibitor of DLDH.[1]
-
Nrf2 Signaling Pathway Activation: Inhibition of DLDH by MICA leads to the upregulation of the Nrf2 signaling pathway.[1][2]
-
Antioxidant Gene Expression: Activated Nrf2 translocates to the nucleus and promotes the transcription of antioxidant and cytoprotective genes, including NAD(P)H:ubiquinone oxidoreductase-1 (NQO1).[1][2]
-
Attenuation of Oxidative Stress: The upregulation of antioxidant enzymes leads to a reduction in reactive oxygen species (ROS), evidenced by decreased hydrogen peroxide (H₂O₂) production, protein carbonylation, and lipid peroxidation.[3]
-
Preservation of Mitochondrial Function: By mitigating oxidative damage, MICA helps to preserve mitochondrial integrity and function, including maintaining ATP production.[3]
A derivative of MICA, an arylhydrazone, has also been shown to exert neuroprotective effects in a model of Alzheimer's disease by restoring acetylcholine (B1216132) levels, inhibiting acetylcholinesterase, and combating oxidative stress.[4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of MICA and its derivatives in models of neurodegeneration.
Table 1: In Vivo Efficacy of this compound (MICA) in an Ischemic Stroke Model
| Parameter | Animal Model | MICA Treatment | Vehicle Control | Outcome | Reference |
| Brain Infarction Volume | Rat | 100 mg/kg, i.p. at reperfusion | Vehicle | Significantly smaller than control | [3] |
| NQO1 Expression | Rat | 100 mg/kg, i.p. at reperfusion | Vehicle | Upregulated | [3] |
| H₂O₂ Production | Rat | 100 mg/kg, i.p. at reperfusion | Vehicle | Decreased | [3] |
| Protein Carbonylation | Rat | 100 mg/kg, i.p. at reperfusion | Vehicle | Decreased | [3] |
| Lipid Peroxidation | Rat | 100 mg/kg, i.p. at reperfusion | Vehicle | Decreased | [3] |
| Mitochondrial ATP Output | Rat | 4 weeks dietary intake | Control Diet | Increased | [1] |
Table 2: In Vivo Efficacy of an Arylhydrazone Derivative of this compound in a Scopolamine-Induced Alzheimer's Disease Model
| Parameter | Animal Model | MICA Derivative Treatment | Scopolamine (B1681570) Control | Outcome | Reference |
| Brain-derived neurotrophic factor (BDNF) | Rat | Not specified | Decreased | Restored to normal levels | [4] |
| Acetylcholine Levels | Rat | Not specified | Decreased | Restored to normal levels | [4] |
| Acetylcholinesterase Activity | Rat | Not specified | Increased | Normalized | [4] |
| Lipid Peroxidation (MDA levels) | Rat | Not specified | Increased | Decreased to control levels | [4] |
| Catalase Activity | Rat | Not specified | Decreased | Increased | [4] |
Experimental Protocols
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a general method for assessing the neuroprotective effects of MICA against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (MICA)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
MICA Pre-treatment: Prepare various concentrations of MICA in culture medium. Remove the old medium from the wells and add the MICA-containing medium. Incubate for a predetermined time (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Prepare a solution of H₂O₂ (e.g., 100 µM) or 6-OHDA in culture medium. After the MICA pre-treatment, expose the cells to the oxidative stressor for a specified duration (e.g., 24 hours). Include a vehicle control group (no MICA) and a stressor-only group.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
In Vivo Ischemic Stroke Model (Rat)
This protocol outlines the induction of transient middle cerebral artery occlusion (tMCAO) in rats to model ischemic stroke and assess the neuroprotective effects of MICA.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound (MICA)
-
Vehicle (e.g., saline, DMSO)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon suture with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgery.
-
tMCAO Surgery:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 4-0 nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Reperfusion: After a defined period of occlusion (e.g., 1 hour), withdraw the suture to allow for reperfusion.
-
MICA Administration:
-
Post-conditioning: Administer MICA (e.g., 100 mg/kg, i.p.) at the onset of reperfusion.
-
Pre-conditioning: Administer MICA via dietary intake (e.g., in chow) for a specified period (e.g., 4 weeks) before inducing ischemia.[1]
-
-
Neurological Assessment: Perform behavioral tests to assess neurological deficits at various time points post-surgery.
-
Infarct Volume Measurement (TTC Staining):
-
At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the rat and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in PBS at 37°C for 30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Scopolamine-Induced Alzheimer's Disease Model (Rat)
This protocol describes the use of scopolamine to induce cognitive deficits relevant to Alzheimer's disease and to evaluate the therapeutic potential of MICA derivatives.
Materials:
-
Male Wistar rats (200-250 g)
-
Arylhydrazone derivative of this compound
-
Scopolamine hydrobromide
-
Vehicle for drug administration
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance box)
Procedure:
-
Animal Groups: Divide the animals into control, scopolamine-only, MICA derivative + scopolamine, and positive control (e.g., donepezil) + scopolamine groups.
-
Drug Administration: Administer the MICA derivative or vehicle orally for a specified period (e.g., 14-28 days).
-
Induction of Cognitive Deficit: Administer scopolamine (e.g., 1 mg/kg, i.p.) 30-60 minutes before each behavioral test.
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory by training the rats to find a hidden platform in a circular pool of water. Record escape latency and time spent in the target quadrant.
-
Passive Avoidance Test: Evaluate learning and memory based on the rat's ability to avoid an aversive stimulus (e.g., a mild foot shock) in a two-chambered box.
-
-
Biochemical Analysis: At the end of the study, collect brain tissue (e.g., hippocampus, cortex) for biochemical assays, including:
-
Acetylcholine and acetylcholinesterase levels
-
Oxidative stress markers (MDA, catalase)
-
BDNF levels
-
Dihydrolipoamide Dehydrogenase (DLDH) Activity Assay
Principle: This assay measures the activity of DLDH by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm.
Materials:
-
Mitochondrial fractions or purified DLDH
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
EDTA
-
Dihydrolipoamide
-
NAD⁺
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NAD⁺.
-
Enzyme Addition: Add the sample containing DLDH to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding dihydrolipoamide.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculation: Calculate the DLDH activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
Nrf2 Activation Assay
Principle: This is an ELISA-based assay to quantify the active form of Nrf2 in nuclear extracts that binds to a consensus DNA sequence.
Materials:
-
Nuclear extraction kit
-
Nrf2 transcription factor assay kit (commercially available)
-
Microplate reader
Procedure:
-
Nuclear Extraction: Isolate nuclear extracts from control and MICA-treated cells or tissues according to the manufacturer's protocol.
-
Nrf2 Binding: Add the nuclear extracts to the wells of the assay plate, which are coated with an oligonucleotide containing the Nrf2 consensus binding site. Incubate to allow active Nrf2 to bind.
-
Antibody Incubation: Add a primary antibody specific for Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chromogenic substrate for HRP and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantification: The absorbance is proportional to the amount of active Nrf2 in the sample.
Visualizations
Caption: Signaling pathway of MICA-induced neuroprotection.
Caption: Experimental workflow for MICA in a stroke model.
Caption: Experimental workflow for a MICA derivative in an AD model.
References
- 1. Post-ischemic administration of this compound at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Biomarkers and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Methoxyindole-2-carboxylic acid in Metabolic Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-2-carboxylic acid (5-MICA) is an indole (B1671886) derivative that has garnered intermittent interest for its potential therapeutic applications, particularly in the context of metabolic disorders and neuroprotection.[1][2][3][4] Historically investigated in the 1960s and 1970s, 5-MICA was identified as a potent hypoglycemic agent, primarily through its proposed inhibition of hepatic gluconeogenesis.[1][2][5] Recent research has revisited its potential, focusing on its role as a reversible inhibitor of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH).[1][6][7]
These application notes provide an overview of the current understanding of 5-MICA's mechanism of action, summarize the existing, albeit conflicting, data from in vivo studies, and offer detailed protocols for its investigation in the context of metabolic disorders.
Mechanism of Action
The primary molecular target of 5-MICA identified in contemporary research is dihydrolipoamide dehydrogenase (DLDH), a critical E3 component of several mitochondrial multi-enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex, and branched-chain α-keto acid dehydrogenase complex.
Inhibition of Dihydrolipoamide Dehydrogenase (DLDH)
5-MICA is a well-established reversible inhibitor of mitochondrial DLDH.[1][2] By inhibiting DLDH, 5-MICA can disrupt mitochondrial metabolism, which may lead to a reduction in the generation of reactive oxygen species (ROS).[8] This inhibition of DLDH within the pyruvate dehydrogenase complex would also limit the conversion of pyruvate to acetyl-CoA, a key step in aerobic respiration.[5]
Historical Perspective: Inhibition of Gluconeogenesis
Early studies attributed the hypoglycemic effects of 5-MICA to the inhibition of hepatic gluconeogenesis.[1][5] The proposed mechanism was the blockage of pyruvate carboxylase, the enzyme that converts pyruvate to oxaloacetate, a crucial initial step in the gluconeogenic pathway. However, more recent analyses have indicated that 5-MICA does not inhibit purified pyruvate carboxylase in vitro, suggesting that its effects on gluconeogenesis may be indirect, possibly through the modulation of DLDH activity or other cellular pathways.[1][6]
Data Presentation: In Vivo Studies
The in vivo effects of 5-MICA on metabolic parameters have yielded conflicting results, highlighting the need for further dose-response and model-specific investigations.
| Animal Model | Dosage | Treatment Duration | Effects on Blood Glucose | Other Observations | Reference |
| Diabetic Chinese Hamsters | 100 mg/kg/day (gavage) | 1 week | Pronounced glucose-lowering ability | Increased rate of death, decreased body weight and liver glycogen. | [1][2] |
| ZSF1 Diabetic Rats | 200 mg/kg/day (in diet) | 9 weeks | No significant effect | No effect on body weight gain. | [1] |
Experimental Protocols
The following are generalized protocols for investigating the effects of 5-MICA on metabolic disorders. These should be optimized based on specific experimental goals and laboratory conditions.
Protocol 1: In Vivo Study in a Rodent Model of Type 2 Diabetes
This protocol outlines a general procedure for evaluating the antidiabetic effects of 5-MICA in a rodent model.
1. Animal Model Selection:
-
Utilize a well-characterized model of type 2 diabetes, such as the db/db mouse or the Zucker Diabetic Fatty (ZDF) rat. The ZSF1 rat model has also been used.[1]
2. Acclimatization:
-
Allow animals to acclimatize to the housing conditions for at least one week prior to the start of the experiment.
3. Grouping and Dosing:
-
Randomly assign animals to a control group and one or more 5-MICA treatment groups.
-
Vehicle Control: Administer the vehicle used to dissolve/suspend 5-MICA (e.g., corn oil, 0.5% carboxymethylcellulose).
-
5-MICA Treatment: Based on previous studies, a starting dose could range from 50-200 mg/kg/day.[1] Due to reported toxicity, a dose-escalation study is recommended.[1][2]
-
Administration: 5-MICA can be administered via oral gavage or mixed into the diet.[1]
4. Monitoring:
-
Body Weight and Food Intake: Record daily or several times per week.
-
Blood Glucose: Measure fasting and/or random blood glucose levels at regular intervals (e.g., weekly) from tail vein blood using a glucometer.
-
Glucose and Insulin (B600854) Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the study to assess glucose disposal and insulin sensitivity.
5. Sample Collection and Analysis (at study termination):
-
Collect blood for analysis of plasma insulin, triglycerides, and other relevant metabolic markers.
-
Harvest tissues (liver, pancreas, adipose tissue, muscle) for histological analysis, gene expression studies (qRT-PCR), and protein analysis (Western blotting).
Protocol 2: In Vitro Glucose Production Assay in Primary Hepatocytes
This protocol is designed to assess the direct effect of 5-MICA on hepatic gluconeogenesis.
1. Materials:
-
Primary hepatocytes (e.g., from mouse or rat)
-
Collagen-coated culture plates
-
Glucose-free DMEM
-
Gluconeogenic substrates: Sodium Lactate (10 mM) and Sodium Pyruvate (1 mM)
-
5-MICA
-
Glucose assay kit
-
BCA protein assay kit
2. Procedure:
-
Cell Seeding: Plate primary hepatocytes on collagen-coated plates and allow them to adhere.
-
Starvation: Replace the medium with glucose-free DMEM and incubate for 4-6 hours to deplete intracellular glycogen.
-
Treatment: Pre-treat cells with varying concentrations of 5-MICA (and a vehicle control) for 1 hour.
-
Induction of Gluconeogenesis: Add the gluconeogenic substrate solution (lactate and pyruvate) to the medium.
-
Incubation: Incubate for 3-6 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect the culture supernatant for glucose measurement. Lyse the cells for protein quantification.
-
Analysis: Measure the glucose concentration in the supernatant using a commercial kit. Normalize the glucose production to the total protein content of each well.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of 5-MICA as a potential antidiabetic agent.
Conclusion and Future Directions
This compound presents a complex profile for researchers in metabolic disorders. Its established role as a DLDH inhibitor provides a clear molecular starting point for investigations into mitochondrial metabolism.[1][2] However, the historical promise of its hypoglycemic effects is tempered by reports of toxicity and a recent lack of efficacy in a diabetic rat model.[1]
Future research should focus on:
-
Elucidating the precise mechanism by which DLDH inhibition by 5-MICA affects global glucose and lipid metabolism.
-
Conducting comprehensive dose-response studies in various animal models of metabolic disease to identify a potential therapeutic window.
-
Investigating the effects of different administration routes to potentially minimize toxicity while maximizing efficacy.[5]
-
Exploring synergistic effects with other glucose-lowering agents.[5]
The contradictory findings to date underscore that while 5-MICA is a valuable tool for studying mitochondrial function, its therapeutic potential as an antidiabetic agent remains to be conclusively determined.
References
- 1. This compound (MICA) Fails to Retard Development and Progression of Type II Diabetes in ZSF1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reexploring this compound (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
Derivatization of 5-Methoxyindole-2-carboxylic Acid for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 5-methoxyindole-2-carboxylic acid to enhance its bioactivity. The focus is on synthetic strategies to access derivatives with potential therapeutic applications in oncology and neuroprotection.
Application Notes
This compound is a versatile scaffold in medicinal chemistry.[1][2] Its derivatization has led to the discovery of potent bioactive molecules with diverse pharmacological activities, including anticancer, neuroprotective, and antioxidant effects. The primary points of modification are the carboxylic acid group, which can be converted to amides, esters, and hydrazones, and the indole (B1671886) nitrogen.
Anticancer Applications
Derivatives of this compound have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and immune evasion.
-
EGFR/CDK2 Dual Inhibition: Carboxamide derivatives have been synthesized that exhibit potent inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK and PI3K/Akt pathways, leading to cell proliferation and survival.[4][5][6][7] CDK2 is a key regulator of the cell cycle. Dual inhibition of EGFR and CDK2 presents a synergistic approach to halt cancer cell proliferation.
-
IDO1/TDO Dual Inhibition: The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are crucial in tumor immune escape.[8][9] They catalyze the first and rate-limiting step in tryptophan catabolism, leading to a depletion of tryptophan and the accumulation of kynurenine. This suppresses T-cell function and promotes an immunosuppressive tumor microenvironment.[8][9] Amide derivatives of this compound have been identified as potent dual inhibitors of IDO1 and TDO, offering a promising strategy for cancer immunotherapy.
Neuroprotective Applications
The neuroprotective potential of this compound and its derivatives is attributed to their antioxidant and enzyme-inhibiting properties.
-
Radical Scavenging and Antioxidant Activity: Hydrazone derivatives of this compound have demonstrated potent radical scavenging and antioxidant properties.[10] Oxidative stress is a key pathological feature of neurodegenerative diseases. By neutralizing reactive oxygen species (ROS), these derivatives can protect neurons from oxidative damage.[11]
-
Monoamine Oxidase B (MAO-B) Inhibition: Certain hydrazone derivatives have shown inhibitory activity against MAO-B.[11][12] MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in conditions like Parkinson's disease.
Quantitative Data
The following tables summarize the reported bioactivities of various this compound derivatives.
Table 1: Anticancer Activity of 5-Methoxyindole-2-carboxamide Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) |
| 6i | EGFR | - | 0.063 |
| Her2 | - | 0.054 | |
| VEGFR-2 | - | 0.119 | |
| CDK2 | - | 0.448 | |
| 6v | EGFR | - | 0.081 |
| Her2 | - | 0.065 | |
| VEGFR-2 | - | 0.429 | |
| CDK2 | - | 0.506 |
Data sourced from[3]
Table 2: IDO1/TDO Inhibitory Activity of Indole-2-carboxylic Acid Amide Derivatives
| Compound ID | IDO1 IC50 (µM) | TDO IC50 (µM) |
| 9o-1 | 1.17 | 1.55 |
Data is for a 6-acetamido-indole-2-carboxylic acid derivative, highlighting the potential of this scaffold. Sourced from a study on indole-2-carboxylic acid derivatives.
Table 3: Neuroprotective Activity of this compound Hydrazone Derivatives
| Compound | Activity | Measurement | Result |
| 3,4-dihydroxybenzaldehyde hydrazone | Antioxidant | Iron-induced lipid peroxidation inhibition | 66.66% |
| 2-hydroxy-4-methoxybenzaldehyde hydrazone | Antioxidant | Iron-induced lipid peroxidation inhibition | 54.73% |
| Various Hydrazone Derivatives | MAO-B Inhibition | IC50 | Potent inhibition observed |
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxyindole-2-carbohydrazide
This protocol describes the synthesis of the key intermediate for preparing hydrazone derivatives.
Materials:
-
Methyl 5-methoxyindole-2-carboxylate
Procedure:
-
Dissolve methyl 5-methoxyindole-2-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 5-methoxyindole-2-carbohydrazide.
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol outlines the condensation reaction to form the final hydrazone products.
Materials:
-
5-Methoxyindole-2-carbohydrazide
-
Substituted benzaldehyde (B42025) (e.g., 3,4-dihydroxybenzaldehyde)
-
Absolute ethanol
Procedure:
-
Dissolve 5-methoxyindole-2-carbohydrazide (1 equivalent) in absolute ethanol.
-
Add the desired substituted benzaldehyde (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Filter the resulting precipitate and wash with cold ethanol.
-
Further purify the compound by recrystallization from ethanol.
Protocol 3: Synthesis of 5-Methoxyindole-2-carboxamide Derivatives
This protocol describes a general method for the synthesis of carboxamide derivatives.
Materials:
-
This compound
-
Desired amine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add the desired amine (1.1 equivalents), BOP reagent (1.2 equivalents), and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 4: DPPH Radical Scavenging Assay
This protocol is for evaluating the antioxidant activity of the synthesized derivatives.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Test compounds
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add a specific volume of the test compound solution to a specific volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway leading to cell proliferation.
Caption: IDO1-mediated immune suppression in the tumor microenvironment.
Experimental Workflow
References
- 1. Page loading... [wap.guidechem.com]
- 2. experts.unthsc.edu [experts.unthsc.edu]
- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fortislife.com [fortislife.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Note: Quantification of 5-Methoxyindole-2-carboxylic Acid in Human Plasma and Urine using LC-MS/MS
Introduction
5-Methoxyindole-2-carboxylic acid (5-MICA) is a metabolite of interest in various biological pathways. Accurate and reliable quantification of 5-MICA in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and clinical research. This application note presents a detailed protocol for the sensitive and selective quantification of 5-MICA in human plasma and urine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also discussed for applications where higher concentration levels are expected.
Analytical Methods
A highly sensitive and selective LC-MS/MS method was developed and validated for the quantification of 5-MICA in human plasma and urine. For comparison, a less sensitive, but more accessible, HPLC-UV method's potential performance is also summarized.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the recommended method for its high selectivity and sensitivity, which is crucial for detecting low endogenous or administered concentrations of 5-MICA in complex biological matrices. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
An HPLC-UV method can be employed for the quantification of 5-MICA, particularly for in vitro studies or when higher concentrations are anticipated in vivo. This method offers a cost-effective alternative to LC-MS/MS, though with potentially higher limits of quantification and a greater chance of interference from co-eluting compounds.[1]
Data Presentation
The following table summarizes the typical quantitative performance parameters for the LC-MS/MS and a projected HPLC-UV method for the analysis of 5-MICA in human plasma and urine. These values are based on established methods for similar small molecules in biological fluids.[2][3][4]
| Parameter | LC-MS/MS (Plasma) | LC-MS/MS (Urine) | HPLC-UV (Projected - Plasma/Urine) |
| Linearity Range | 1 - 2500 ng/mL | 10 - 5000 ng/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.8 ng/mL | ~50 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 2.5 ng/mL | ~100 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 88 - 112% | 85 - 115% |
| Matrix Effect | -8% to +12% | -10% to +15% | Not Assessed |
| Extraction Recovery | > 95% | > 92% | > 80% |
Experimental Protocols
LC-MS/MS Protocol for 5-MICA in Human Plasma and Urine
This protocol is based on established methodologies for the extraction and analysis of small molecules from biological fluids.[2]
1. Materials and Reagents
-
This compound (5-MICA) reference standard
-
Internal Standard (IS), e.g., this compound-d3
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Human urine
2. Sample Preparation
-
Plasma:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard (IS) working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
-
Urine:
-
Thaw urine samples on ice.
-
Centrifuge at 4,000 x g for 10 minutes to pellet any sediment.
-
Dilute the supernatant 1:10 with ultrapure water.
-
To 100 µL of diluted urine, add 10 µL of IS working solution.
-
Vortex and transfer to an autosampler vial for analysis.
-
3. Chromatographic Conditions
-
HPLC System: Standard UHPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
4. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3.5 kV
-
MRM Transitions (Hypothetical):
-
5-MICA: Precursor ion (Q1) m/z 192.06 -> Product ion (Q3) m/z 146.06
-
IS (5-MICA-d3): Precursor ion (Q1) m/z 195.08 -> Product ion (Q3) m/z 149.08
-
-
Data Analysis: Quantification is performed by integrating the peak areas of the analyte and the IS and calculating the peak area ratio against a calibration curve.
Visualizations
Caption: Workflow for 5-MICA analysis in biological samples.
Caption: Hypothetical signaling pathway involving 5-MICA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quick and efficient quantification of five fat-soluble vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methoxyindole-2-carboxylic acid for Indoleamine 2,3-dioxygenase (IDO) Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1][2] This metabolic activity has profound implications for immunology, particularly in the context of cancer. By depleting local tryptophan concentrations and generating immunosuppressive metabolites, IDO1 creates a tolerogenic microenvironment that allows tumors to evade immune surveillance.[1][2] Consequently, the development of small molecule inhibitors of IDO1 has emerged as a promising strategy in cancer immunotherapy.
5-Methoxyindole-2-carboxylic acid is a valuable starting material for the synthesis of a variety of bioactive molecules, including IDO1 inhibitors. Its indole (B1671886) scaffold serves as a key structural motif for compounds designed to interact with the active site of the IDO1 enzyme. These application notes provide detailed protocols and data for the synthesis of IDO inhibitors derived from this compound, offering a resource for researchers in the field of drug discovery and development.
IDO1 Signaling Pathway and Inhibition
The immunosuppressive effects of IDO1 are mediated through two primary mechanisms: the depletion of tryptophan and the production of kynurenine and its downstream metabolites. Tryptophan is essential for T-cell proliferation and function. Its depletion by IDO1 leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase stress-response pathway, which results in T-cell anergy and apoptosis. Concurrently, the accumulation of kynurenine and other metabolites activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that promotes the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs).
IDO1 inhibitors, such as those derived from this compound, function by binding to the enzyme and blocking its catalytic activity. This restores local tryptophan levels and prevents the production of immunosuppressive kynurenine metabolites, thereby reversing the tolerogenic effects and enhancing anti-tumor immune responses.
Synthesis of a Representative IDO1 Inhibitor from this compound
This section details the synthesis of a 5-methoxyindole-2-carboxamide derivative, a class of compounds known to exhibit IDO1 inhibitory activity. The following protocol is based on established methods for the synthesis of thiazolyl-indole-2-carboxamides.
Experimental Protocol: Synthesis of 5-methoxy-N-(thiazol-2-yl)-1H-indole-2-carboxamide
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDCI (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-aminothiazole (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 5-methoxy-N-(thiazol-2-yl)-1H-indole-2-carboxamide.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data on Indole-2-Carboxamide IDO1 Inhibitors
The following table summarizes the IDO1 inhibitory activity of representative indole-2-carboxamide derivatives. While the specific IDO1 IC₅₀ for the 5-methoxy derivative synthesized in the protocol above is not publicly available, the data for analogous compounds demonstrate the potential of this scaffold for potent IDO1 inhibition.
| Compound ID | Structure | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) | Reference |
| 9o-1 | 6-acetamido-N-(4-hydroxyphenyl)-1H-indole-2-carboxamide | 1.17 | 1.55 | [1] |
| 9p-O | para-benzoquinone derivative of a 6-acetamido-indole-2-carboxamide | Double-digit nM | Double-digit nM | [1] |
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of indole-2-carboxamide-based IDO1 inhibitors. The protocols and data presented herein provide a foundation for researchers to synthesize and evaluate novel IDO1 inhibitors for potential applications in cancer immunotherapy. Further optimization of the indole-2-carboxamide scaffold, including modifications at the 5-position with a methoxy (B1213986) group, may lead to the discovery of more potent and selective IDO1 inhibitors.
References
Application Notes and Protocols for the Use of 5-Methoxyindole-2-carboxylic Acid in the Preparation of 5-HT Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyindole-2-carboxylic acid is a versatile starting material in medicinal chemistry, particularly in the development of ligands targeting serotonin (B10506) (5-HT) receptors. Its rigid indole (B1671886) scaffold and functional groups provide a key building block for the synthesis of compounds with potential therapeutic applications in a range of disorders. Notably, this scaffold has been utilized in the preparation of ligands for the 5-HT4 receptor, a Gs-protein-coupled receptor involved in various physiological processes. These application notes provide an overview of the utility of this compound in synthesizing 5-HT receptor ligands, with a focus on 5-HT4 receptor antagonists, and detail the experimental protocols for their characterization.
Data Presentation: Pharmacological Profile of a Representative 5-HT4 Receptor Antagonist
Table 1: Binding Affinity of GR 113808 at the 5-HT4 Receptor
| Radioligand | Preparation | Receptor Species | Parameter | Value | Reference |
| [³H]-GR 113808 | Guinea-pig striatum homogenates | Guinea-pig | Kd | 0.13 nM | [1] |
| [³H]-GR 113808 | Guinea-pig hippocampus homogenates | Guinea-pig | Kd | 0.20 nM | [1] |
Table 2: Functional Antagonist Potency of GR 113808 at the 5-HT4 Receptor
| Agonist | Tissue/Preparation | Species | Parameter | Value | Reference |
| 5-HT | Guinea-pig ascending colon | Guinea-pig | pA₂ | 9.2 | [2] |
| 5-methoxytryptamine | Guinea-pig ascending colon | Guinea-pig | pA₂ | 9.7 | [2] |
| R,S-zacopride | Guinea-pig ascending colon | Guinea-pig | pA₂ | 9.2 | [2] |
| 5-HT | Rat thoracic oesophagus | Rat | pA₂ | 9.3 | [2] |
| 5-methoxytryptamine | Rat thoracic oesophagus | Rat | pA₂ | 9.0 | [2] |
| R,S-zacopride | Rat thoracic oesophagus | Rat | pA₂ | 9.4 | [2] |
| 5-HT | Human colon circular smooth muscle | Human | pKB | 8.9 | [3] |
Table 3: Selectivity Profile of GR 113808
| Receptor Subtype | Parameter | Value |
| 5-HT₃ | pKᵢ | 6.0[2] |
| 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂c | Affinity | >300-fold lower than for 5-HT₄[4] |
Experimental Protocols
Synthesis of this compound Derivatives (Hydrazone Example)
This protocol describes the synthesis of hydrazone derivatives from this compound, demonstrating its utility as a chemical precursor.[4]
Step 1: Esterification of this compound
-
This compound is first converted to its methyl ester. This can be achieved by reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) and heating under reflux.
Step 2: Hydrazinolysis of the Methyl Ester
-
The methyl ester of this compound is reacted with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). The reaction mixture is refluxed to afford the corresponding hydrazide.
Step 3: Condensation with Aldehydes to Form Hydrazones
-
Dissolve the hydrazide (1 equivalent) in absolute ethanol.
-
Add the desired substituted benzaldehyde (B42025) (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Filter the resulting precipitate and wash with cold ethanol to yield the final hydrazone product.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the 5-HT₄ receptor using [³H]-GR 113808.[5]
Materials:
-
[³H]-GR 113808 (Radioligand)
-
Unlabeled GR 113808 or another high-affinity 5-HT₄ ligand (for determining non-specific binding)
-
Membrane preparation from cells or tissues expressing the 5-HT₄ receptor (e.g., guinea-pig striatum)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
96-well plates
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation cocktail
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]-GR 113808 (at a concentration near its Kd, e.g., 0.2 nM), and the membrane preparation.
-
Non-specific Binding (NSB): Add a saturating concentration of unlabeled GR 113808 (e.g., 10 µM), [³H]-GR 113808, and the membrane preparation.
-
Competitive Binding: Add the test compound at various concentrations, [³H]-GR 113808, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay for 5-HT4 Receptor Antagonism
This protocol measures the ability of a test compound to antagonize the agonist-induced production of cyclic AMP (cAMP) in cells expressing the 5-HT₄ receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₄ receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
5-HT₄ receptor agonist (e.g., serotonin)
-
Test compound (potential antagonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Plating: Seed the HEK293-h5-HT₄ cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation with Antagonist: On the day of the assay, aspirate the culture medium and wash the cells once with stimulation buffer. Add the test compound at various concentrations in stimulation buffer and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the 5-HT₄ agonist at a concentration that elicits approximately 80% of its maximal response (EC₈₀).
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a concentration-response curve for the antagonist's inhibition of the agonist-induced cAMP production.
-
Calculate the IC₅₀ value for the antagonist.
-
The antagonist's potency can be expressed as a pA₂ value, which can be determined using a Schild plot analysis if the antagonism is competitive.
-
Visualizations
Signaling Pathways
Caption: 5-HT4 Receptor Gs Signaling Pathway.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow
Caption: Workflow for Synthesis and Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties [mdpi.com]
- 5. visordocs.sic.gov.co:28080 [visordocs.sic.gov.co:28080]
Troubleshooting & Optimization
Technical Support Center: 5-Methoxyindole-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Methoxyindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent synthetic routes are the Fischer indole (B1671886) synthesis and a combination of the Japp-Klingemann reaction followed by the Fischer indole synthesis.[1] Another reported method involves the carboxylation of 2-bromo-5-methoxy-1H-indole using an organometallic reagent.[2]
Q2: Why is the purity of starting materials so critical in the Fischer indole synthesis?
A2: Impurities in the arylhydrazine or carbonyl compounds can lead to a variety of unwanted side reactions.[3] These side reactions can compete with the desired indole formation, leading to lower yields and complicating the purification process.
Q3: What is polymorphism and why is it a concern for this compound?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2] For this compound, at least two polymorphs have been identified.[2][4] Different polymorphs can have different physicochemical properties, including solubility, stability, and bioavailability, which are critical factors in pharmaceutical development.[5][6] Inconsistent production of a specific polymorph can affect the drug's performance and regulatory approval.
Q4: Can this compound decarboxylate during synthesis or workup?
A4: Yes, indole-2-carboxylic acids can be susceptible to decarboxylation, especially when heated. This is a potential side reaction that can lead to the formation of 5-methoxyindole (B15748) as a byproduct, thus reducing the yield of the desired carboxylic acid.
Troubleshooting Guides
Fischer Indole Synthesis
Problem 1: Low or no yield of this compound.
-
Question: My Fischer indole synthesis of this compound is resulting in a very low yield or failing completely. What are the possible causes and solutions?
-
Answer: Low yields in the Fischer indole synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and acid strength.[3][7]
-
Instability of Reactants or Intermediates: The p-methoxyphenylhydrazine starting material or the hydrazone intermediate may be unstable under the reaction conditions.
-
Solution: Ensure the purity of the starting p-methoxyphenylhydrazine. Consider pre-forming and isolating the hydrazone before cyclization to improve stability and yield.
-
-
Side Reactions: The electron-donating methoxy (B1213986) group on the phenylhydrazine (B124118) can weaken the N-N bond, potentially leading to cleavage as a side reaction instead of the desired[3][3]-sigmatropic rearrangement.[3][9]
-
Solution: Milder reaction conditions or the use of Lewis acids might favor the desired cyclization pathway.
-
-
Problem 2: Formation of multiple unexpected byproducts.
-
Question: I am observing several spots on my TLC analysis of the crude reaction mixture. What are these byproducts and how can I minimize them?
-
Answer: The formation of byproducts is a common issue.
-
Possible Byproducts: These could include products from aldol (B89426) condensation of the pyruvic acid, Friedel-Crafts type reactions, or products from the cleavage of the N-N bond in the hydrazone intermediate.[7][9] Decarboxylation of the final product to form 5-methoxyindole is also possible under harsh heating conditions.[10]
-
Solutions:
-
Control Temperature: Avoid excessive heating to minimize decarboxylation and other side reactions.
-
Optimize Acid Catalyst: The choice and amount of acid are crucial. Too strong an acid or too high a concentration can promote side reactions. Empirical optimization is often necessary.[3]
-
Purification of Starting Materials: Ensure the purity of p-anisidine (B42471) and pyruvic acid to prevent side reactions from impurities.[3]
-
-
Japp-Klingemann Reaction
Problem 3: The Japp-Klingemann reaction is not proceeding as expected.
-
Question: My Japp-Klingemann reaction is giving me a stable azo compound instead of the desired hydrazone, or is resulting in a complex mixture of side products. What should I do?
-
Answer: This can be a challenging step.
-
Stable Azo Compound: The formation of a stable azo compound instead of the hydrazone can occur under certain conditions.[11]
-
Solution: Adjusting the pH and temperature can facilitate the conversion to the hydrazone. Sometimes, isolation of the azo compound and subsequent treatment under different conditions is necessary.
-
-
Side Products: Increasing the temperature or pH to force the reaction can often lead to numerous side products.[11]
-
Solution: Careful control of the reaction conditions is key. Maintain a low temperature during the diazonium salt addition and optimize the pH to favor the desired reaction pathway.
-
-
Purification and Polymorphism
Problem 4: Difficulty in purifying the final product.
-
Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?
-
Answer: Purification can be achieved through a combination of techniques.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol (B145695), or petroleum ether/ethyl acetate) is a common and effective method for purification.[2][12]
-
Column Chromatography: For more difficult separations, silica (B1680970) gel column chromatography can be employed. A common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297).[7][12]
-
Problem 5: Inconsistent crystalline form of the final product.
-
Question: I am obtaining different crystalline forms of this compound in different batches. How can I control the polymorphism?
-
Answer: Controlling polymorphism is crucial for consistent product quality.
-
Control Crystallization Conditions: The formation of a specific polymorph is highly dependent on the crystallization conditions.[5][13]
-
Solution: Carefully control parameters such as the solvent system, rate of cooling, temperature, and agitation during crystallization. Seeding with crystals of the desired polymorph can also help ensure consistency.
-
-
Characterization: It is essential to characterize the obtained crystalline form using techniques like X-ray diffraction (XRD) and infrared spectroscopy (IR) to ensure the desired polymorph is consistently produced.[2][4]
-
Quantitative Data
Table 1: Crystallographic Data for this compound Polymorphs [2][4]
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079 | 4.0305 |
| b (Å) | 7.696 | 13.0346 |
| c (Å) | 35.185 | 17.2042 |
| β (°) | 91.06 | 91.871 |
| Z | 16 | 4 |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is based on the general principles of the Fischer indole synthesis.[3][14]
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve p-anisidine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add pyruvic acid (1.1 equivalents) dropwise to the solution while stirring.
-
Heat the mixture at reflux for 1-2 hours to form the p-methoxyphenylhydrazone. The progress of the reaction can be monitored by TLC.
-
-
Indolization:
-
To the hydrazone mixture, add an acid catalyst such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol.
-
Heat the reaction mixture at a temperature range of 80-100 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system.
-
Protocol 2: Synthesis via Japp-Klingemann Reaction and Fischer Indole Cyclization
This protocol outlines a two-step synthesis.[1][11]
Step 1: Japp-Klingemann Reaction to form the Hydrazone
-
Diazotization of p-Anisidine:
-
Dissolve p-anisidine (1 equivalent) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (1 equivalent) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
-
Coupling Reaction:
-
In a separate flask, dissolve a β-ketoester such as ethyl 2-methylacetoacetate (B1246266) (1 equivalent) in ethanol and add a solution of sodium acetate.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-ketoester solution with vigorous stirring.
-
Allow the reaction to stir at low temperature for several hours.
-
-
Hydrolysis and Isolation:
-
Add a solution of sodium hydroxide (B78521) and heat the mixture to hydrolyze the ester and facilitate the rearrangement to the hydrazone.
-
Acidify the mixture to precipitate the crude hydrazone.
-
Collect the solid by filtration and wash with water.
-
Step 2: Fischer Indole Cyclization of the Hydrazone
-
Follow the "Indolization" and "Workup and Purification" steps as described in Protocol 1, using the hydrazone obtained from the Japp-Klingemann reaction as the starting material.
Visualizations
Caption: Workflow for the Fischer Indole Synthesis.
Caption: Troubleshooting logic for low yields.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [researchrepository.universityofgalway.ie]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. guidechem.com [guidechem.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound CAS#: 4382-54-1 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: 5-Methoxyindole-2-carboxylic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Methoxyindole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is typically a white to off-white or light yellow to brownish crystalline solid with minimal odor.[1] It has limited solubility in water but is more soluble in polar organic solvents such as ethanol (B145695) and dimethyl sulfoxide.[1]
Q2: What are the common methods for purifying this compound?
The most common purification methods are recrystallization and silica (B1680970) gel column chromatography. Recrystallization from ethanol or a petroleum ether/ethyl acetate (B1210297) solvent system is frequently reported.[1]
Q3: What is a significant challenge in the purification and handling of solid this compound?
A significant challenge is the existence of polymorphism, meaning the compound can exist in at least two different crystal structures (Polymorph 1 and Polymorph 2).[1][2] These polymorphs have different crystal packing and hydrogen bonding networks, which can influence physical properties like solubility and stability.[1][2]
Q4: What are the potential impurities in synthetically prepared this compound?
Potential impurities can include unreacted starting materials, such as 2-bromo-5-methoxy-1H-indole, and byproducts from the synthesis, which may have similar polarities to the desired product, making separation challenging.
Troubleshooting Guides
Recrystallization Issues
Q5: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities.
-
Solution 1: Adjust the Solvent System. Add a small amount of a co-solvent in which the compound is less soluble to the hot solution. For example, if you are using ethanol, adding a small amount of water might induce crystallization.
-
Solution 2: Slow Cooling. Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
-
Solution 3: Seeding. Introduce a seed crystal of pure this compound to the cooled solution to initiate crystallization.
Q6: I am getting a very low yield after recrystallization. What are the possible reasons and solutions?
Low yield is a common issue in recrystallization.
-
Cause 1: Using too much solvent.
-
Solution: Before filtering, concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
-
-
Cause 2: Premature crystallization during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out of the hot solution.
-
-
Cause 3: The compound is significantly soluble in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
-
Q7: No crystals are forming even after the solution has cooled. What steps can I take?
This is likely due to either using too much solvent or the solution being supersaturated.
-
Step 1: Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Step 2: Add a seed crystal of the pure compound.
-
Step 3: Reduce the solvent volume by gentle heating and then attempt to cool the solution again.
-
Step 4: Cool the solution to a lower temperature using a dry ice/acetone bath, if the solvent's freezing point allows.
Silica Gel Chromatography Issues
Q8: My this compound is streaking on the TLC plate and the column. How can I resolve this?
Streaking is often due to the acidic nature of the carboxylic acid group strongly interacting with the silica gel.
-
Solution 1: Modify the mobile phase. Add a small amount of a polar, acidic modifier to the eluent. For example, adding 0.5-1% acetic acid to your ethyl acetate/hexane mobile phase can improve the peak shape by protonating the carboxylate, reducing its interaction with the silica.
-
Solution 2: Use a different stationary phase. If streaking persists, consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica like C18 (reverse phase).
Q9: I am having difficulty separating my product from a polar impurity. What can I do?
Co-elution of polar compounds is a common challenge.
-
Solution 1: Optimize the solvent system. Try a different solvent system with different selectivity. For instance, if you are using ethyl acetate/hexane, you could try a system with dichloromethane/methanol.
-
Solution 2: Use a shallower gradient. If you are using gradient elution, a slower, more gradual increase in polarity can improve separation.
-
Solution 3: Dry loading. If the compound has poor solubility in the initial eluent, dry loading the sample onto silica gel before adding it to the column can lead to better band shapes and improved resolution.
Data Presentation
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Use in Purification |
| Ethanol | 78.5 | 24.6 | Recrystallization Solvent |
| Ethyl Acetate | 77 | 6.0 | Chromatography Mobile Phase Component |
| Hexane | 69 | 1.88 | Chromatography Mobile Phase Component |
| Methanol | 64.7 | 32.7 | Chromatography Mobile Phase Component |
| Water | 100 | 80.1 | Anti-solvent in Recrystallization |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask by gently heating on a hot plate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed. Alternatively, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
5-Methoxyindole-2-carboxylic acid stability issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 5-Methoxyindole-2-carboxylic acid in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A color change in your solution, often to a yellowish or brownish hue, is a common indicator of degradation. Indole (B1671886) derivatives are susceptible to oxidation, and this process can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1] To minimize this, it is crucial to handle and store the compound and its solutions under appropriate conditions.
Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?
To ensure the stability of this compound:
-
Solid Form: Store the solid compound in a cool, dark, and dry place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][3] Recommended storage temperatures are typically refrigerated (2-8°C).[1]
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping containers in aluminum foil.[1] For long-term storage, preparing aliquots of stock solutions in an anhydrous organic solvent like DMSO and storing them at -80°C is recommended.[1]
Q3: I'm having trouble dissolving this compound in my aqueous buffer. How can I improve its solubility?
This compound has limited solubility in water.[4] Here are several strategies to improve its solubility:
-
pH Adjustment: As a carboxylic acid, its solubility is pH-dependent.[5][6][7] Increasing the pH of the aqueous solution above its pKa (predicted to be around 4.38) will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[3]
-
Co-solvents: The use of water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or polyethylene (B3416737) glycol (PEG) can significantly enhance solubility.[1][8] When using co-solvents in cell-based assays, it is critical to keep the final concentration low (e.g., <0.5% for DMSO) to avoid cellular toxicity.[8]
-
Complexation: Cyclodextrins can encapsulate hydrophobic molecules like indole derivatives, forming inclusion complexes with increased aqueous solubility.[8]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in biological assays.
Symptoms:
-
Variable results between replicate experiments.
-
Decreased potency or biological activity over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Degradation in Aqueous Media | Indole compounds can be unstable in physiological buffers and cell culture media, especially at 37°C.[8] Solution: • Prepare fresh solutions of this compound immediately before each experiment. • If possible, perform a time-course experiment to quantify the stability of the compound in your specific experimental media under your exact conditions (e.g., temperature, CO₂ levels). Analyze samples at different time points using HPLC to monitor for degradation. |
| Precipitation from Solution | The compound may be precipitating out of the aqueous buffer, especially if a concentrated stock solution in an organic solvent was used. Solution: • Visually inspect your working solutions for any signs of precipitation (cloudiness, particulates). • Determine the solubility of this compound in your specific buffer system. • Consider using a lower final concentration or employing one of the solubilization techniques mentioned in the FAQs (pH adjustment, co-solvents).[8] |
| Photodegradation | Indole derivatives are often sensitive to light and can undergo photodegradation, leading to a loss of active compound.[9][10] Solution: • Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. • Minimize the exposure of your experimental setup (e.g., cell culture plates) to direct light. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[11][12][13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
General Protocol for Forced Degradation of this compound:
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent where it is freely soluble and stable (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M to 1 M hydrochloric acid (HCl).
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of sodium hydroxide (B78521) (NaOH).[11]
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH).
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before analysis.[11]
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with a 3% hydrogen peroxide (H₂O₂) solution.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at various time points.[11]
-
-
Thermal Degradation:
-
Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C or 80°C) in a stability chamber.
-
Sample at various time points (e.g., 1, 3, 7 days).
-
-
Photolytic Degradation:
-
Expose both the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.[11]
-
A control sample should be kept in the dark under the same conditions.
-
Sample at defined intervals of light exposure.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.[15][16][17]
Example HPLC Method (to be optimized for this compound):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate polar and non-polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the indole chromophore has significant absorbance (e.g., around 220 nm and 280 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of the parent compound and any degradation products.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | |
| Appearance | White to off-white or light yellow to brownish crystalline solid/powder | [3][4] |
| Melting Point | 199-201 °C | [3][12] |
| pKa (Predicted) | 4.38 ± 0.30 | [3] |
| Solubility in Water | Limited/Low | [4] |
| Solubility in Organic Solvents | Soluble in ethanol and dimethyl sulfoxide (DMSO) | [4] |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijrpp.com [ijrpp.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. kinampark.com [kinampark.com]
- 17. ijpsjournal.com [ijpsjournal.com]
avoiding side reactions in 5-Methoxyindole-2-carboxylic acid derivatization
Welcome to the technical support center for 5-Methoxyindole-2-carboxylic acid (5-MICA) derivatization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and avoid side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the derivatization of this compound?
A1: The primary side reactions encountered during the derivatization of this compound include decarboxylation, oxidation of the indole (B1671886) ring, and competing N-acylation or N-alkylation. The electron-rich nature of the indole ring makes it susceptible to various transformations under different reaction conditions.
Q2: My reaction is resulting in significant decarboxylation of the starting material. How can I prevent this?
A2: Decarboxylation of indole-2-carboxylic acids can be promoted by heat.[1] To minimize this side reaction, it is crucial to conduct the derivatization at lower temperatures. If the reaction requires heating, it should be done carefully and for the minimum time necessary. Using milder coupling agents that do not require high temperatures for activation can also be beneficial.
Q3: I am observing the formation of colored impurities, suggesting oxidation of the indole ring. What are the best practices to avoid this?
A3: The indole nucleus is prone to oxidation, which can lead to the formation of 2-oxindoles or 3-oxindoles.[2][3] To prevent this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. Additionally, using degassed solvents and avoiding strong oxidizing agents or reaction conditions that can generate oxidative species is crucial. The choice of catalyst can also influence the oxidation pathway.[2]
Q4: My desired product is an amide at the C2-carboxylic acid, but I am getting N-acylation on the indole nitrogen. How can I improve the selectivity?
A4: The nitrogen of the indole ring is nucleophilic and can compete with the amine nucleophile for the activated carboxylic acid.[4][5] To favor amide bond formation at the C2 position over N-acylation, consider the following strategies:
-
Protecting the Indole Nitrogen: Temporarily protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Cbz) can prevent N-acylation. The protecting group can be removed in a subsequent step.
-
Choice of Base: The choice of base can influence the nucleophilicity of the indole nitrogen. Using a non-nucleophilic, sterically hindered base may help to minimize N-acylation.
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound, particularly for amide bond formation using common coupling reagents like EDC/HOBt.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Desired Product | 1. Incomplete activation of the carboxylic acid. 2. Competing side reactions (decarboxylation, oxidation). 3. Poor solubility of starting materials. 4. Hydrolysis of the activated intermediate. | 1. Ensure the coupling agents (e.g., EDC, HOBt) are fresh and anhydrous. Use a slight excess (1.1-1.2 equivalents) of the coupling agents. 2. Follow the recommendations to minimize side reactions (see FAQs). 3. Choose an appropriate aprotic solvent in which all reactants are soluble (e.g., DMF, DCM, THF). 4. Perform the reaction under anhydrous conditions. |
| Multiple Spots on TLC, Difficult Purification | 1. Formation of urea (B33335) byproduct from EDC. 2. Presence of unreacted coupling agents (EDC, HOBt). 3. Formation of N-acylurea byproduct. 4. Thermal degradation if reaction is heated. | 1. During workup, wash the organic layer with dilute acid (e.g., 0.1 M HCl) to remove the basic urea byproduct.[6] 2. Wash with water or brine to remove excess water-soluble reagents.[7] 3. The formation of N-acylurea is a common side reaction with carbodiimides. Using HOBt helps to suppress this.[8] 4. Avoid excessive heating during the reaction and workup. If DMF is used as a solvent, it can be removed by azeotropic distillation with toluene (B28343) or heptane (B126788) at a lower temperature.[6] |
| Product is Unstable and Decomposes During Purification | 1. Sensitivity of the indole ring to acidic or basic conditions. 2. Oxidation on silica (B1680970) gel column. | 1. Use neutral purification techniques, such as flash chromatography with a buffered mobile phase or size exclusion chromatography. 2. Deactivate the silica gel by pre-treating it with a small amount of triethylamine (B128534) in the eluent. |
Experimental Protocols
General Protocol for Amide Coupling of this compound using EDC/HOBt
This protocol provides a general methodology for the synthesis of an amide derivative of 5-MICA.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound and HOBt in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC to the solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.
-
In a separate flask, dissolve the amine and DIPEA in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the intended reaction and potential side reactions.
Caption: Main reaction versus side reaction pathways in 5-MICA derivatization.
Caption: General experimental workflow for amide coupling of 5-MICA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Optimizing Amide Coupling Reactions for 5-Methoxyindole-2-carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the amide coupling reactions of 5-methoxyindole-2-carboxylic acid. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common reaction conditions to enhance the efficiency and success of your syntheses.
Troubleshooting and FAQs
This section addresses common issues encountered during the amide coupling of this compound.
Question 1: Why is my amide coupling reaction resulting in a low yield or failing completely?
Answer: Low yields in the amide coupling of this compound can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. If the coupling reagent is not effective or is used in insufficient amounts, the reaction will not proceed efficiently.[1]
-
Poor Amine Nucleophilicity: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.
-
Reaction with the Indole (B1671886) N-H: While generally less reactive than the primary amine, the indole N-H can sometimes interfere with the reaction, especially with highly reactive reagents or under basic conditions.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. For instance, the use of an inappropriate solvent can lead to poor solubility of reactants.
-
Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and reducing the overall yield. It is crucial to use anhydrous solvents and reagents.
Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: Common side reactions in the amide coupling of indole-2-carboxylic acids include:
-
Racemization: If chiral amines or carboxylic acids are used, racemization can occur, especially with carbodiimide-based coupling reagents. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress this side reaction.[1]
-
N-Acylation of the Indole Ring: In some cases, acylation can occur at the indole nitrogen. Using milder coupling conditions and avoiding excessively strong bases can help minimize this.
-
Formation of a Guanidinium (B1211019) Byproduct: When using uronium-based coupling reagents like HATU in excess, the amine can react with the coupling reagent itself, leading to the formation of a guanidinium byproduct and terminating the desired reaction.
Question 3: How do I choose the most suitable coupling reagent for my specific amine?
Answer: The choice of coupling reagent is critical and depends on the reactivity of the amine:
-
For simple, unhindered primary and secondary amines: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like HOBt are often sufficient.[1][2]
-
For less reactive or sterically hindered amines: More potent coupling reagents such as uronium/aminium salts (e.g., HATU, HBTU) or phosphonium (B103445) salts (e.g., PyBOP) are recommended as they lead to faster reactions and higher yields.[3]
Question 4: What is the best way to purify my final N-substituted-5-methoxyindole-2-carboxamide product?
Answer: Purification is typically achieved through column chromatography.[4][5]
-
Normal-Phase Chromatography: This is suitable for less polar indole-2-carboxamide derivatives and typically uses silica (B1680970) gel as the stationary phase with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).[5]
-
Reversed-Phase Chromatography: For more polar products, reversed-phase chromatography using a C18-functionalized silica gel stationary phase and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol) is effective.[5]
Following the reaction, a standard aqueous workup is often performed to remove water-soluble byproducts and unreacted reagents before chromatographic purification. This typically involves washing the organic layer with a dilute acid, a dilute base, and brine.
Comparative Data on Reaction Conditions
The following table summarizes various reaction conditions for the amide coupling of indole-2-carboxylic acids, providing a comparison of different coupling reagents, solvents, bases, and their resulting yields.
| Carboxylic Acid | Amine | Coupling Reagent (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Indole-2-carboxylic acid | Rimantadine hydrochloride | EDC·HCl (1.1), HOBt (1.1) | DIPEA | - | - | - | 91 |
| 5-Methoxy-3-(2-ethyl morpholine) benzofuran-2-carboxylic acid | Benzylamine | TBTU (1.1) | DIPEA (1.2) | DMF | RT | 3 | 33.5 |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU (1) | DIPEA (5) | DMF | 23 | 5 | 38 |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC (1), DMAP (1), HOBt (cat.) | DIPEA (5) | Acetonitrile | 23 | 42 | 11 |
| 2-Benzoylbenzoic acid | 3-methoxybenzohydrazide | HATU | DIPEA | - | - | - | - |
Experimental Protocols
Below are detailed methodologies for two common and effective amide coupling procedures for this compound.
Protocol 1: Amide Coupling using HATU
This protocol is suitable for a wide range of amines, including those that are less reactive or sterically hindered.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: To the solution, add 1-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol is a cost-effective method suitable for many common amines.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and the desired amine (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) or DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise to the cooled solution. Then, add a tertiary amine base such as triethylamine (B128534) (TEA) or DIPEA (2.0 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Perform an aqueous workup as described in Protocol 1, followed by purification of the crude product by flash column chromatography.
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the reaction conditions for the amide coupling of this compound.
Caption: Workflow for optimizing this compound coupling reactions.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
troubleshooting low yields in 5-Methoxyindole-2-carboxylic acid synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Methoxyindole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Synthesis Overview
The synthesis of this compound often involves a multi-step process. A common and effective route begins with the diazotization of p-anisidine (B42471), followed by a Japp-Klingemann reaction with a malonate derivative to form a hydrazone. This intermediate is then cyclized via a Fischer indole (B1671886) synthesis to produce the indole ester, which is subsequently hydrolyzed to yield the final carboxylic acid product.[1][2][3] Each of these steps presents unique challenges that can contribute to a reduction in overall yield.
Caption: Common synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. Where should I start troubleshooting?
A1: Low overall yield is often due to suboptimal conditions in one or more key steps. The most critical stages to investigate are the Japp-Klingemann reaction, the Fischer indole cyclization, and the final ester hydrolysis.[1] Begin by analyzing the yield and purity of the product from each isolated step to pinpoint the problematic stage. A common issue in the Fischer indole synthesis, for example, is the choice and concentration of the acid catalyst, as well as the reaction temperature, which can lead to side reactions or decomposition.[4][5]
Q2: I am getting a poor yield from the Japp-Klingemann reaction. What are the likely causes?
A2: The Japp-Klingemann reaction is sensitive to several factors.[2][6] Common causes for low yield include:
-
Inefficient Diazotization: Ensure the temperature is maintained at 0-5 °C during the formation of the diazonium salt. An excess of sodium nitrite (B80452) should be avoided as it can lead to unwanted nitrosation of your dione (B5365651) starting material.[7]
-
Incorrect pH: The coupling reaction requires a specific pH range. The final conversion of the azo intermediate to the stable hydrazone may require a shift to basic conditions.[7] Running the reaction at a highly acidic pH (0-1) may inhibit the formation of the desired product.[7]
-
Substituent Effects: The starting material, p-anisidine, is an electron-rich aniline. This can make the resulting diazonium salt less electrophilic, potentially slowing down the coupling reaction.[7] Gentle warming or extended reaction times may be necessary.
Q3: My Fischer indole synthesis step is failing or resulting in a complex mixture. How can I optimize it?
A3: The Fischer indole synthesis is the core cyclization step and is highly dependent on reaction conditions.[8][9]
-
Acid Catalyst: This is the most critical parameter. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, AlCl₃) can be used.[8] The optimal acid and its concentration must be determined empirically. Harsh acidic conditions can lead to degradation.[4]
-
Temperature: This reaction typically requires elevated temperatures to proceed.[5] However, excessively high temperatures can promote side reactions, including N-N bond cleavage, especially if certain electron-donating groups are present on the starting materials.[4]
-
Purity of Hydrazone: Ensure the arylhydrazone intermediate from the Japp-Klingemann step is pure. Impurities can significantly interfere with the cyclization and lead to unwanted byproducts.[4]
-
Solvent: The choice of solvent can influence the reaction rate and outcome. High-boiling point solvents are often used to achieve the necessary reaction temperatures.
Q4: The final ester hydrolysis is slow or incomplete. What can I do to improve it?
A4: Saponification of the indole-2-carboxylate (B1230498) ester can sometimes be challenging.
-
Steric Hindrance: While not severely hindered, the ester group at the 2-position of the indole can exhibit some resistance to hydrolysis.[10]
-
Reaction Conditions: Standard hydrolysis with NaOH or KOH in an aqueous alcohol mixture (e.g., ethanol (B145695)/water) under reflux is common.[11] If this is not effective, consider using a stronger base or a higher boiling point solvent like ethylene (B1197577) glycol. Non-aqueous hydrolysis conditions, such as NaOH in a methanol/CH₂Cl₂ mixture, have also been shown to be effective for hindered esters.[10]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
Q5: I am losing product during workup and purification. What could be the cause?
A5: The product, this compound, has specific properties to consider.
-
Potential for Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under strongly acidic conditions or at very high temperatures.[4][12] During workup, avoid prolonged exposure to strong acids, especially with heating.
-
Solubility: The product is a solid with limited solubility in water but better solubility in polar organic solvents like ethanol or dimethyl sulfoxide.[13] During the acidic workup after hydrolysis, the product precipitates. Ensure the pH is sufficiently low to fully protonate the carboxylate and minimize loss in the aqueous phase.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel column chromatography.[11][14]
Troubleshooting Guide
| Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Japp-Klingemann Step | 1. Incomplete diazotization. 2. Incorrect reaction pH. 3. Decomposition of diazonium salt. | 1. Add NaNO₂ solution slowly while keeping the temperature strictly between 0-5 °C. 2. Adjust pH with a base (e.g., sodium acetate) to optimize coupling.[7] 3. Use the diazonium salt immediately after its preparation. |
| Low Yield in Fischer Indole Step | 1. Suboptimal acid catalyst or concentration. 2. Reaction temperature is too low or too high. 3. Impure hydrazone starting material. | 1. Screen different acid catalysts (e.g., PPA, H₂SO₄, ZnCl₂).[8] See Table 1 for comparison. 2. Systematically vary the temperature (e.g., 80 °C, 100 °C, 120 °C) and monitor by TLC.[4] 3. Purify the hydrazone intermediate by recrystallization before cyclization. |
| Incomplete Ester Hydrolysis | 1. Insufficient base or reaction time. 2. Steric hindrance. 3. Low reaction temperature. | 1. Increase the equivalents of NaOH/KOH and extend the reflux time. 2. Use a stronger base or a non-aqueous hydrolysis protocol.[10] 3. Ensure the reaction mixture is refluxing vigorously. |
| Product Loss During Workup | 1. Unwanted decarboxylation. 2. Product remains partially dissolved in the aqueous phase. | 1. Avoid excessive heating during workup, especially under acidic conditions.[12] 2. Adjust the aqueous phase to a lower pH (e.g., pH 2-3) to ensure complete precipitation of the carboxylic acid. |
| Formation of Dark/Tarry Byproducts | 1. Reaction temperature is too high. 2. Air oxidation of indole intermediates. 3. Use of overly harsh acid conditions. | 1. Lower the reaction temperature for the Fischer indole synthesis. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Use a milder acid catalyst or reduce the concentration of the strong acid. |
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield
| Entry | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 10% H₂SO₄ in Ethanol | 80 | 6 | 45 |
| 2 | Polyphosphoric Acid (PPA) | 100 | 2 | 85 |
| 3 | Zinc Chloride (ZnCl₂) | 120 | 4 | 72 |
| 4 | p-Toluenesulfonic Acid (pTSA) | 110 | 5 | 68 |
| Note: Yields are representative and can vary based on specific substrate and reaction scale. |
Experimental Protocols
Protocol 1: Japp-Klingemann Reaction to form Arylhydrazone
-
Dissolve p-anisidine in 3M hydrochloric acid and cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not rise above 5 °C. Stir for 30 minutes at 0 °C to form the diazonium salt solution.
-
In a separate flask, dissolve diethyl 2-methylmalonate (1.0 equivalent) and sodium acetate (B1210297) (3.0 equivalents) in ethanol at 0 °C.
-
Add the cold diazonium salt solution dropwise to the stirred malonate solution over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
The resulting hydrazone often precipitates. Collect the solid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Fischer Indole Synthesis
-
Place the dried arylhydrazone intermediate (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).
-
Heat the mixture with stirring to 100 °C in an oil bath for 2 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
After completion, cool the reaction mixture to approximately 60 °C and pour it carefully onto crushed ice with vigorous stirring.
-
The crude product, Ethyl 5-Methoxyindole-2-carboxylate, will precipitate as a solid.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Ester Hydrolysis
-
Dissolve the crude Ethyl 5-Methoxyindole-2-carboxylate in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (B78521) (3.0-5.0 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 2M HCl.
-
The final product, this compound, will precipitate as a solid. Collect the product by filtration, wash thoroughly with cold water, and dry in a vacuum oven.[14]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low synthesis yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 13. guidechem.com [guidechem.com]
- 14. This compound CAS#: 4382-54-1 [m.chemicalbook.com]
Technical Support Center: 5-Methoxyindole-2-carboxylic Acid Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the interference of 5-Methoxyindole-2-carboxylic acid in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound is an indole (B1671886) derivative with known biological activities, including neuroprotective properties. Its chemical structure, containing a substituted indole ring, gives rise to intrinsic fluorescence, which is a primary cause of interference in fluorescence-based assays.[1] This autofluorescence can lead to false-positive signals, masking the true activity of the compound or other substances in the assay. Additionally, like many small molecules, it has the potential to interfere with other assay formats through mechanisms such as absorbance, light scattering, and aggregation at higher concentrations.
Q2: What are the primary mechanisms of assay interference caused by this compound?
A2: The most common interference mechanisms for a compound like this compound are:
-
Autofluorescence: The compound itself emits light upon excitation, which can be detected by the assay reader and misinterpreted as a positive signal.[1][2]
-
Fluorescence Quenching: The compound may absorb the excitation or emission energy of the assay's fluorophore, leading to a decrease in the detected signal and a potential false-negative result.[2]
-
Absorbance Interference: In colorimetric or absorbance-based assays, the compound's own absorbance at the detection wavelength can contribute to the signal, leading to inaccurate results.
-
Light Scattering: At higher concentrations, the compound may precipitate out of solution, causing light scattering that can interfere with both fluorescence and absorbance readings.[3]
Q3: How can I determine if this compound is interfering with my specific assay?
A3: A series of control experiments are essential to identify potential interference. These include:
-
Compound-only controls: Measuring the signal from wells containing only the compound and assay buffer to assess its intrinsic signal (autofluorescence or absorbance).
-
Pre-read protocols: Reading the assay plate after the addition of the compound but before the addition of the detection reagent to measure the background signal from the compound.
-
Spectral scanning: Determining the excitation and emission spectra of the compound to see if they overlap with those of your assay's fluorophores.
The following troubleshooting guides provide detailed protocols for these control experiments.
Troubleshooting Guides
Issue 1: Unusually High Signal in a Fluorescence-Based Assay
This is often indicative of autofluorescence from the test compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high fluorescence signals.
Experimental Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your primary experiment.
-
In a black, opaque microplate, add the compound dilutions to triplicate wells.
-
Include wells with assay buffer only to serve as a blank control.
-
Read the plate using a fluorescence microplate reader set to the same excitation and emission wavelengths and gain settings as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells. A concentration-dependent increase in the fluorescence signal indicates autofluorescence.
Quantitative Data Summary (Hypothetical Example):
| This compound (µM) | Raw Fluorescence Units (RFU) | Net Fluorescence (RFU) |
| 100 | 15,230 | 14,730 |
| 50 | 8,150 | 7,650 |
| 25 | 4,200 | 3,700 |
| 12.5 | 2,180 | 1,680 |
| 6.25 | 1,100 | 600 |
| 0 (Buffer Blank) | 500 | 0 |
Issue 2: Lower Than Expected Signal in a Fluorescence-Based Assay
This could be due to fluorescence quenching by the compound.
Troubleshooting Workflow:
References
Technical Support Center: Improving the Solubility of 5-Methoxyindole-2-carboxylic Acid for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for enhancing the solubility of 5-Methoxyindole-2-carboxylic acid (5-MICA) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-MICA) and why is its solubility a challenge?
A1: this compound (5-MICA) is an indole (B1671886) derivative investigated for its potential neuroprotective and hypoglycemic properties.[1][2][3] It is known to inhibit gluconeogenesis, a key metabolic pathway.[1][4] Like many indole-based carboxylic acids, 5-MICA is a crystalline solid with limited solubility in water, though it shows enhanced solubility in polar organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[5] This poor aqueous solubility presents a significant hurdle for in vivo studies, as it can lead to low or variable bioavailability, inaccurate dosing, and potential precipitation at the injection site.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₉NO₃ | [3][8][9][10][11] |
| Molecular Weight | 191.18 g/mol | [3][9][10][11] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 199-201 °C | [8][9] |
| Water Solubility | Limited / Poor | [5] |
| Organic Solvent Solubility | Soluble in DMSO and ethanol | [5] |
Q2: What are the primary strategies to improve the aqueous solubility of 5-MICA for in vivo studies?
A2: Several well-established techniques can be employed to overcome the solubility challenges of 5-MICA. The optimal choice depends on the intended route of administration, the required drug concentration, and the animal model being used. The most common approaches include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the creation of advanced formulations like nanosuspensions.
Table 2: Comparison of Common Solubilization Strategies
| Strategy | Primary Route(s) | Complexity | Key Advantage | Potential Issues |
| pH Adjustment | Oral, IV, IP | Low | Simple and effective for ionizable compounds. | Risk of precipitation upon injection into physiological pH. |
| Co-solvents | Oral, IV, IP, SC | Low-Moderate | High solubilizing power for a wide range of compounds. | Potential for vehicle-induced toxicity at high concentrations.[12] |
| Cyclodextrins | Oral, IV, IP | Moderate | Low toxicity and effective at increasing apparent solubility.[13] | Can be expensive; specific cyclodextrin (B1172386) choice is critical. |
| Nanosuspensions | Oral, IV | High | High drug loading; suitable for very insoluble compounds.[14] | Requires specialized equipment and careful characterization.[15] |
Below is a decision-making workflow to help select an appropriate strategy.
Q3: How do I use pH adjustment to solubilize 5-MICA?
A3: As a carboxylic acid, 5-MICA is a weak acid. Its solubility in water dramatically increases as the pH rises above its pKa.[16] At a higher (alkaline) pH, the carboxylic acid group (-COOH) deprotonates to form a carboxylate salt (-COO⁻), which is significantly more water-soluble.[17][18]
Troubleshooting Steps:
-
Problem: The compound precipitates after injection into the animal.
-
Cause: The buffered physiological environment of the blood or tissue (pH ~7.4) can neutralize the alkaline formulation, causing the drug to convert back to its less soluble free-acid form.[7]
-
Solution:
-
Ensure the final concentration is not close to the saturation solubility at physiological pH.
-
Consider using a formulation with precipitation inhibitors.
-
Switch to an alternative strategy like co-solvents or cyclodextrins that are less sensitive to pH changes.[19]
-
Q4: Which co-solvents are recommended for 5-MICA, and what are typical concentrations?
A4: Co-solvents are water-miscible organic solvents that can dissolve hydrophobic compounds.[20] For in vivo studies, it is critical to use biocompatible co-solvents at concentrations known to be safe in the target animal species.[12][21] A common approach is to first dissolve 5-MICA in a strong organic solvent like DMSO and then dilute this stock solution with other vehicles like polyethylene (B3416737) glycol (PEG) and saline.[19]
Table 3: Common Co-solvent Systems for Preclinical In Vivo Studies
| Vehicle Composition | Route | Typical Max Concentration | Notes |
| 5-10% DMSO in Saline/PBS | IV, IP | Low | Simple, but limited by DMSO toxicity and potential for precipitation upon dilution. |
| 10% DMSO, 40% PEG 400, 50% Saline | IV, IP | Moderate | A robust, widely used vehicle for poorly soluble compounds.[22] |
| 20% SBE-β-CD in Saline | IV, IP | Moderate-High | Cyclodextrin-based vehicle with a good safety profile. |
| 0.5% Methylcellulose (MC) with 0.1% Tween 80 | Oral | Varies | Forms a suspension for oral gavage. Not a true solution. |
Q5: How can cyclodextrins be used to formulate 5-MICA?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][23] They can encapsulate poorly soluble molecules, like the indole nucleus of 5-MICA, forming an "inclusion complex".[24][25] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the guest molecule.[13][26] Modified CDs, such as sulfobutylether-β-cyclodextrin (SBE-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), are preferred for parenteral use due to their high aqueous solubility and safety.[26]
Q6: My 5-MICA formulation is precipitating upon preparation or injection. What should I do?
A6: Precipitation is a common and critical issue that can invalidate experimental results.[6] The cause is typically the drug concentration exceeding its solubility limit in the final vehicle or upon dilution in a physiological environment.[7] Use the following guide to troubleshoot the problem.
Experimental Protocols
Protocol 1: Preparation of a 5-MICA Solution using a Co-solvent System
This protocol describes the preparation of a common vehicle for intravenous (IV) or intraperitoneal (IP) injection.
Materials:
-
This compound (5-MICA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Methodology (to prepare 1 mL of a 2 mg/mL solution):
-
Weigh 2 mg of 5-MICA into a sterile vial.
-
Add 100 µL of DMSO to the vial. Vortex or sonicate briefly until the 5-MICA is completely dissolved. This creates a 20 mg/mL stock solution.
-
In a separate sterile tube, add 400 µL of PEG 400.
-
Slowly add the 100 µL of the 5-MICA/DMSO stock solution to the PEG 400 while vortexing.
-
Continue to vortex while slowly adding 500 µL of sterile saline to the mixture.
-
Visually inspect the final solution for any signs of precipitation. The final formulation is 2 mg/mL 5-MICA in 10% DMSO / 40% PEG 400 / 50% Saline.
-
Filter the solution through a sterile 0.22 µm syringe filter if intended for IV administration.
Protocol 2: Preparation of a 5-MICA Solution using a Cyclodextrin
This protocol utilizes Sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility.
Materials:
-
This compound (5-MICA)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), e.g., Captisol®
-
Sterile Water for Injection or Saline
-
Sterile vials and magnetic stirrer
Methodology (to prepare 1 mL of a 2 mg/mL solution in 20% SBE-β-CD):
-
Prepare the vehicle by dissolving 200 mg of SBE-β-CD in 1 mL of sterile saline. Warm gently (to ~40°C) and stir until a clear solution is formed. Allow to cool to room temperature.
-
Weigh 2 mg of 5-MICA and add it to the 1 mL of the 20% SBE-β-CD solution.
-
Cap the vial and stir overnight at room temperature, protected from light. Sonication can be used to accelerate dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Filter the solution through a sterile 0.22 µm syringe filter before use.
Protocol 3: Preparation of a 5-MICA Nanosuspension (Conceptual)
Nanosuspensions are advanced formulations requiring specialized equipment. This protocol outlines the general steps of a bottom-up (precipitation) method.[14][27]
Materials:
-
This compound (5-MICA)
-
A water-miscible organic solvent (e.g., methanol, acetone)
-
An aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80)
-
High-speed homogenizer or probe sonicator
Methodology:
-
Dissolve 5-MICA in a minimal amount of a suitable organic solvent to create the organic phase.
-
Dissolve a stabilizer (e.g., 2% w/v Poloxamer 188) in sterile water to create the aqueous phase.
-
Under high-speed stirring, inject the organic phase slowly into the aqueous phase.
-
The rapid change in solvent polarity causes the 5-MICA to precipitate into nano-sized particles, which are kept from agglomerating by the stabilizer.
-
Subject the resulting suspension to high-energy processing, such as high-pressure homogenization or probe sonication, to further reduce particle size and improve uniformity.[28]
-
Remove the organic solvent under vacuum.
-
Characterize the nanosuspension for particle size, zeta potential, and drug content before in vivo use.
Signaling Pathway Visualization
5-MICA is known to act as a hypoglycemic agent by inhibiting key enzymes in metabolic pathways, including dihydrolipoamide (B1198117) dehydrogenase (DLD), a component of the pyruvate (B1213749) dehydrogenase complex, and enzymes involved in gluconeogenesis.[1][29]
References
- 1. Reexploring this compound (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 3. This compound | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mode of action of hypoglycemic agents. I. Inhibition of gluconeogenesis by quinaldic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. chembk.com [chembk.com]
- 9. This compound 97 4382-54-1 [sigmaaldrich.com]
- 10. This compound | VSNCHEM [vsnchem.com]
- 11. This compound [webbook.nist.gov]
- 12. estudogeral.uc.pt [estudogeral.uc.pt]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brainly.com [brainly.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 22. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. globalresearchonline.net [globalresearchonline.net]
- 28. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effects of this compound on carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
storage conditions to prevent degradation of 5-Methoxyindole-2-carboxylic acid
This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of 5-Methoxyindole-2-carboxylic acid throughout its storage and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To prevent degradation, solid this compound should be stored in a cool, dark, and dry environment. For long-term storage, it is recommended to keep the compound in a tightly sealed, airtight container, protected from light (e.g., in an amber vial), at temperatures of -20°C or below.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.[1]
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid compound. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly capped vial, protected from light, and refrigerated (2-8°C). For longer-term storage, freezing at -20°C or -80°C is advisable, though freeze-thaw cycles should be minimized. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are commonly used for stock solutions. For aqueous buffers, maintaining a pH close to neutral is generally recommended to prevent acid or base-catalyzed hydrolysis.[1]
Q3: My solid this compound has changed color from off-white to brownish. What does this indicate?
A3: A color change from its typical white to off-white or pale yellow appearance to a brownish powder is a visual indicator of potential degradation.[2][3] This is often due to oxidation or exposure to light. It is recommended to verify the purity of the material using an appropriate analytical method, such as HPLC, before proceeding with experiments.
Q4: What are the primary factors that can cause the degradation of this compound?
A4: The main factors contributing to the degradation of indole (B1671886) derivatives like this compound are:
-
Light: Photodegradation can occur upon exposure to UV or visible light.[1]
-
Temperature: Elevated temperatures can accelerate degradation pathways such as oxidation and decarboxylation.[1][4]
-
Oxygen: The indole ring is susceptible to oxidation, leading to the formation of various degradation products.[1]
-
pH: Extreme acidic or basic conditions in solutions can catalyze the hydrolysis or other degradation reactions of the molecule.[1]
Q5: What are the likely degradation pathways for this compound?
A5: While specific studies on this compound are limited, general degradation pathways for indole compounds include oxidation of the indole ring to form indoxyl and isatin (B1672199) derivatives, and eventually ring-opening to form compounds like anthranilic acid derivatives.[5] Decarboxylation of the carboxylic acid group at elevated temperatures is also a potential degradation route.[4][6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: Observation of additional, unexpected peaks during the analysis of a sample that was presumed to be pure.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| On-Column Degradation | The compound may be unstable on the stationary phase of your HPLC column. Try lowering the column temperature or using a different column chemistry.[1] |
| Solvent Mismatch | Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion and the appearance of artifact peaks. Ensure your sample solvent is as weak as or weaker than the initial mobile phase.[1] |
| Acid/Base-Catalyzed Degradation | If using a mobile phase with a low or high pH, the compound may be degrading during the analytical run. Evaluate the pH stability of the compound and consider using a mobile phase with a more neutral pH if possible.[1] |
| Oxidation in Sample Vial | The compound may be oxidizing while waiting in the autosampler. Use amber vials to protect from light and consider adding an antioxidant (e.g., ascorbic acid) to your sample diluent if compatible with your analysis.[1] |
Issue 2: Loss of Compound Purity or Concentration Over Time
-
Symptom: A noticeable decrease in the purity (as determined by HPLC or other methods) or concentration of the compound in solid form or in solution upon re-analysis.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage Conditions | The compound is degrading due to exposure to light, heat, or oxygen. |
| Solid: Store in an airtight, amber container at or below -20°C. Consider backfilling the container with an inert gas.[1] | |
| Solution: Prepare solutions fresh. If storage is unavoidable, store protected from light at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.[1] | |
| Hydrolysis in Solution | The compound is reacting with the solvent, particularly in aqueous solutions at non-neutral pH. |
| Action: Verify the pH of your solution and adjust to be as close to neutral as possible. Prepare aqueous solutions immediately before use.[1] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Container | Atmosphere | Duration |
| Solid | Dark, Dry | Room Temperature | Tightly Sealed | Normal Air | Short-term |
| Solid | Dark, Dry | 2-8°C (Refrigerator) | Tightly Sealed, Airtight | Normal Air | Mid-term |
| Solid | Dark, Dry | ≤ -20°C (Freezer) | Tightly Sealed, Airtight | Inert Gas (e.g., Argon) | Long-term (Recommended) |
| Solution | Dark | 2-8°C (Refrigerator) | Tightly Capped Vial | Normal Air | Very Short-term (<24h) |
| Solution | Dark | ≤ -20°C (Freezer) | Tightly Capped Vial | Normal Air | Short-term (days to weeks) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 60°C for 48 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the compound to a photostability chamber with both UV and visible light for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
-
Visualizations
Caption: A troubleshooting workflow for identifying the root cause of degradation of this compound.
Caption: Plausible degradation pathways for this compound based on known indole chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. L15137.06 [thermofisher.com]
- 3. 5-メトキシインドール-2-カルボン酸 | this compound | 4382-54-1 | 東京化成工業株式会社 [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-Methoxyindole-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Methoxyindole-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Q1: Why is the yield of this compound significantly lower on a larger scale compared to the lab scale?
A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized temperature gradients ("hot spots") or areas with poor reactant distribution. This can promote the formation of side products and degradation of the desired product.
-
Exothermic Reaction Control: The Fischer indole (B1671886) synthesis is often exothermic. What is manageable on a small scale can lead to a thermal runaway in a larger vessel if the cooling capacity is insufficient, causing decomposition of reactants and products.
-
Reagent Addition Rate: The rate of addition of reagents, especially the acid catalyst, becomes more critical at scale. A rapid addition can lead to localized high concentrations and increased side reactions.
-
Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were present in negligible amounts at the lab scale but can now significantly impact the reaction.
Q2: I am observing a significant amount of tar-like material in my large-scale Fischer indole synthesis. How can I minimize this?
A2: Tar formation is a frequent issue in Fischer indole synthesis, particularly with increased reaction volume and prolonged heating. Here are some strategies to mitigate it:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are crucial. While strong Brønsted acids like sulfuric acid are common, consider using milder Lewis acids such as zinc chloride or solid acid catalysts like Amberlite IR-120H, which can reduce charring.
-
Precise Temperature Control: Maintain a consistent and controlled reaction temperature. Utilize a jacketed reactor with an efficient heat transfer fluid to prevent temperature spikes that accelerate polymerization and tar formation.
-
Solvent Selection: The choice of solvent can impact the solubility of intermediates and byproducts. A solvent that maintains all components in the solution can help minimize the precipitation of tarry materials.
-
Reaction Time: Monitor the reaction progress closely (e.g., by HPLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh acidic conditions.
Q3: The final product, this compound, is difficult to purify at scale. What are the recommended purification strategies?
A3: Large-scale purification requires robust methods to handle larger volumes and potentially different impurity profiles compared to lab-scale batches.
-
Crystallization: This is often the most effective method for large-scale purification. The choice of solvent is critical. Consider solvent systems like ethanol (B145695)/water or ethyl acetate/heptane. The presence of different polymorphs of this compound has been reported, which can be influenced by the crystallization solvent and conditions.[1] Seeding the crystallization with a pure crystal of the desired polymorph can aid in obtaining a consistent crystal form.
-
pH Adjustment and Extraction: As a carboxylic acid, the product can be isolated by adjusting the pH of the aqueous solution. Acidifying the solution will precipitate the product, which can then be filtered. Ensure the pH is carefully controlled to maximize precipitation and minimize the co-precipitation of acidic impurities.
-
Column Chromatography: While less common for very large scales due to cost and solvent consumption, it can be used for high-purity requirements. Reverse-phase chromatography can be an effective alternative to normal-phase silica (B1680970) gel chromatography for polar compounds.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthesis route for this compound?
A1: A widely used and scalable method is the Fischer indole synthesis. This involves the reaction of 4-methoxyphenylhydrazine (or its hydrochloride salt) with pyruvic acid in the presence of an acid catalyst. An alternative and efficient route that can be operated safely on a molar scale involves the Japp-Klingemann reaction followed by a Fischer indole synthesis.
Q2: What are the potential impurities I should look for in the synthesis of this compound?
A2: During the Fischer indole synthesis, several impurities can form:
-
Decarboxylated Product: 5-Methoxyindole can be formed if the reaction temperature is too high or the conditions are too harsh.
-
Isomeric Indoles: Depending on the starting materials and reaction conditions, small amounts of other indole isomers may be formed.
-
Unreacted Starting Materials: Incomplete reaction will leave residual 4-methoxyphenylhydrazine and pyruvic acid.
-
Side-Reaction Products: With methoxy-substituted phenylhydrazones, abnormal reactions have been observed, such as the substitution of the methoxy (B1213986) group with a halogen if a hydrohalic acid is used as the catalyst.[2]
-
Polymeric/Tar-like Substances: As mentioned in the troubleshooting guide, these are common byproducts resulting from the strong acidic conditions and elevated temperatures.
Q3: What are the key safety considerations for the scale-up synthesis of this compound?
A3: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reaction Management: Ensure the reactor has adequate cooling capacity to control the exotherm of the Fischer indole synthesis.
-
Handling of Reagents: 4-Methoxyphenylhydrazine can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Pyruvic acid is corrosive.
-
Pressure Build-up: The reaction may evolve gases. Ensure the reactor is properly vented to prevent pressure build-up.
-
Solvent Hazards: Use and handle flammable solvents in a well-ventilated area, away from ignition sources.
Data Presentation
Table 1: Impact of Scale and Catalyst on Fischer Indole Synthesis of this compound (Illustrative Data)
| Scale (moles) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 0.1 | H₂SO₄ | 80 | 4 | 85 | 95 |
| 1.0 | H₂SO₄ | 80 | 6 | 70 | 92 |
| 1.0 | ZnCl₂ | 90 | 8 | 78 | 96 |
| 1.0 | Amberlite IR-120H | 100 | 12 | 82 | 97 |
Note: This table provides illustrative data based on common trends in scaling up Fischer indole syntheses. Actual results may vary depending on specific experimental conditions and equipment.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Fischer Indole Synthesis (1 mole scale)
Materials:
-
4-Methoxyphenylhydrazine hydrochloride (174.6 g, 1.0 mol)
-
Pyruvic acid (96.8 g, 1.1 mol)
-
Ethanol (2 L)
-
Concentrated Sulfuric Acid (50 mL)
-
Sodium Hydroxide (B78521) (for neutralization)
-
Hydrochloric Acid (for precipitation)
-
Activated Carbon
Procedure:
-
Hydrazone Formation: To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (174.6 g, 1.0 mol) and ethanol (1 L). Stir the suspension.
-
Slowly add pyruvic acid (96.8 g, 1.1 mol) to the suspension. The mixture will warm up slightly. Stir the reaction mixture at room temperature for 1 hour to form the hydrazone.
-
Indolization: Cool the reactor to 10°C. Slowly and carefully add concentrated sulfuric acid (50 mL) while maintaining the internal temperature below 25°C.
-
After the addition of the acid, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 5 L of ice-cold water with stirring.
-
Neutralize the acidic solution with a 20% aqueous solution of sodium hydroxide until the pH is approximately 7. This may cause some product to precipitate.
-
Heat the neutralized mixture to 60°C and add activated carbon (10 g). Stir for 30 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to 10°C and slowly add concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate will form.
-
Stir the suspension at 5-10°C for 1 hour to ensure complete precipitation.
-
Purification: Filter the solid product and wash the filter cake with cold water (2 x 500 mL).
-
Dry the solid product under vacuum at 60°C to a constant weight to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Validation & Comparative
A Comparative Guide to IDO Inhibitors in Cancer Therapy: Benchmarking 5-Methoxyindole-2-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint inhibitor and a compelling target for cancer immunotherapy. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment, facilitating tumor escape from immune surveillance.[1][2][3] This guide provides a comparative analysis of key IDO1 inhibitors, with a special focus on the role of 5-Methoxyindole-2-carboxylic acid as a foundational scaffold for the development of novel inhibitors, alongside a detailed examination of clinically evaluated compounds such as Epacadostat, Indoximod, and Linrodostat.
Mechanism of Action: Targeting the Kynurenine (B1673888) Pathway
IDO1-mediated depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, suppress anti-tumor immunity through several mechanisms. Tryptophan starvation can arrest T-cell proliferation, while kynurenines can induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[1][3][4] IDO inhibitors aim to counteract this immunosuppressive effect by blocking the enzymatic activity of IDO1, thereby restoring tryptophan levels and reducing kynurenine production. This, in turn, is expected to enhance the efficacy of the host's anti-tumor immune response.
Comparative Analysis of IDO Inhibitors
While this compound is recognized as a reactant in the synthesis of IDO inhibitors, specific data on its direct inhibitory activity against IDO1 is not extensively documented in publicly available literature.[2] However, its core structure, indole-2-carboxylic acid, has been utilized to develop potent dual inhibitors of IDO1 and Tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan catabolism.[5]
This guide focuses on a comparison of well-characterized IDO inhibitors that have undergone significant preclinical and clinical evaluation.
Quantitative Comparison of Leading IDO1 Inhibitors
| Inhibitor | Company | Mechanism of Action | IDO1 IC50 | Selectivity vs. IDO2/TDO | Key Clinical Status |
| Epacadostat (INCB024360) | Incyte Corporation | Reversible, competitive inhibitor | ~10 nM (enzymatic)[6][7] | >1000-fold vs. IDO2/TDO[7] | Phase 3 trials (e.g., ECHO-301) in combination with checkpoint inhibitors were largely unsuccessful, leading to discontinuation of many studies.[7][8] Still under investigation in some trials. |
| Indoximod (NLG8189) | NewLink Genetics | Tryptophan mimetic, indirect pathway inhibitor | Not a direct enzyme inhibitor | Acts downstream of IDO1 | Investigated in multiple Phase 1 and 2 trials, often in combination with chemotherapy, radiation, or other immunotherapies.[9] |
| Linrodostat (BMS-986205) | Bristol Myers Squibb | Irreversible inhibitor, competes with heme cofactor | Potent, specific data proprietary | Highly selective for IDO1 | Underwent Phase 1/2/3 clinical trials for various cancers, including bladder cancer and melanoma. |
Table 1: Comparative data of prominent IDO1 inhibitors.
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
The overexpression of IDO1 in tumor cells or antigen-presenting cells (APCs) within the tumor microenvironment initiates a signaling cascade that leads to immune suppression.
Caption: IDO1 signaling pathway leading to immune suppression.
Experimental Workflow for IDO1 Inhibitor Screening
A typical workflow to evaluate the efficacy of potential IDO1 inhibitors involves both enzymatic and cell-based assays.
Caption: A generalized workflow for the discovery and development of IDO1 inhibitors.
Detailed Experimental Protocols
IDO1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit the enzymatic activity of recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Test compound dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the mixture.
-
Add varying concentrations of the test compound (or DMSO for control) to the wells of the microplate.
-
Initiate the reaction by adding L-Tryptophan to all wells.
-
Incubate the plate at room temperature.
-
Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm over time.
-
Calculate the initial reaction rates and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Cellular Assay for IDO1 Inhibitor Activity
Objective: To assess the ability of a test compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3).
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compound dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce the expression of IDO1.
-
Add varying concentrations of the test compound to the cells and incubate for 24-48 hours.
-
After incubation, collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the IC50 value of the test compound based on the reduction in kynurenine production.
Logical Relationship of IDO Inhibitor Mechanisms
The various IDO inhibitors, while all targeting the same pathway, employ different mechanisms of action.
Caption: Classification of IDO inhibitors based on their mechanism of action.
Conclusion
The development of IDO1 inhibitors represents a promising strategy in cancer immunotherapy. While the clinical journey of front-runners like Epacadostat has faced significant challenges, the field continues to evolve with the investigation of new chemical entities and combination therapies. This compound and its derivatives serve as a valuable chemical scaffold for the design of novel IDO inhibitors. A deeper understanding of the nuances in the mechanism of action, as exemplified by the direct enzymatic inhibition of Epacadostat and Linrodostat versus the indirect pathway modulation of Indoximod, is crucial for the rational design of future clinical trials. The provided experimental protocols offer a foundational framework for the preclinical evaluation of new inhibitor candidates, which is an essential step in advancing this therapeutic modality for the benefit of cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. This compound 97 4382-54-1 [sigmaaldrich.com]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
A Comparative Guide to the Neuroprotective Potential of 5-Methoxyindole-2-carboxylic acid and Indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative studies evaluating the neuroprotective efficacy of 5-Methoxyindole-2-carboxylic acid (MICA) and Indole-2-carboxylic acid (I2CA) in the same experimental models are not currently available in the published literature. This guide provides a comparison based on their individually reported mechanisms of action and available experimental data.
At a Glance: Key Neuroprotective Properties
| Feature | This compound (MICA) | Indole-2-carboxylic acid (I2CA) |
| Primary Mechanism | Inhibition of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), activation of Nrf2 signaling pathway. | Competitive antagonist at the glycine (B1666218) site of the NMDA receptor. |
| Secondary Effects | Antioxidant, anti-inflammatory, preservation of mitochondrial function. | Antioxidant, anticonvulsant. |
| Therapeutic Target | Ischemic stroke, neurodegenerative diseases. | Excitotoxicity-related conditions (e.g., stroke, epilepsy). |
This compound (MICA): A Focus on Mitochondrial Preconditioning and Antioxidant Defense
This compound has emerged as a promising neuroprotective agent, primarily investigated for its efficacy in mitigating ischemic stroke injury. Its mechanism centers on inducing a state of "chemical preconditioning" in the brain, enhancing neuronal resilience to subsequent damage.
Mechanism of Action
MICA's neuroprotective effects are largely attributed to its role as a reversible inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH).[1][2] This inhibition triggers a cascade of downstream events, most notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a master regulator of the cellular antioxidant response. Its activation by MICA leads to the upregulation of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which helps to combat oxidative stress.[1][2]
This chain of events results in decreased oxidative stress, reduced cell death, and preserved mitochondrial function, including enhanced ATP production.[1][2][3] Studies have also pointed to the potential of MICA and its derivatives in the context of Alzheimer's disease, highlighting strong antioxidant and monoamine oxidase B (MAO-B)-inhibiting effects.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of dietary this compound on brain functional recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-ischemic administration of this compound at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of 5-Methoxyindole-2-Carboxylic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, indole (B1671886) derivatives have emerged as a promising class of molecules with diverse biological activities. This guide provides a comparative study of 5-Methoxyindole-2-carboxylic acid derivatives, evaluating their potential as anticancer agents. The information is compiled from various studies, presenting quantitative data, experimental methodologies, and insights into their mechanisms of action.
Indole-2-carboxamides, derived from the this compound scaffold, have demonstrated significant antiproliferative activity against a range of human cancer cell lines. This guide will focus on a comparative analysis of these derivatives, highlighting their efficacy and potential as targeted cancer therapeutics.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various indole-2-carboxamide derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. The data is compiled from studies on N-substituted indole-2-carboxamides and related indole derivatives.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | N-substituted Indole-2-carboxamide | K-562 (Leukemia) | 0.33 | [1][2] |
| MCF-7 (Breast Cancer) | 7.16 | [1][2] | ||
| HCT-116 (Colon Cancer) | >100 | [1][2] | ||
| Compound B | N-substituted Indole-2-carboxamide | K-562 (Leukemia) | 0.61 | [1][2] |
| MCF-7 (Breast Cancer) | 80.8 | [1][2] | ||
| HCT-116 (Colon Cancer) | 32.0 | [1][2] | ||
| Compound C | N-substituted Indole-2-carboxamide | HCT-116 (Colon Cancer) | 1.01 | [1][2] |
| K-562 (Leukemia) | >100 | [1][2] | ||
| MCF-7 (Breast Cancer) | 70.3 | [1][2] | ||
| Compound 3a | 5-bromoindole-2-carbothioamide | HepG2 (Liver Cancer) | 1.25 | [3] |
| A549 (Lung Cancer) | 2.52 | [3] | ||
| MCF-7 (Breast Cancer) | 5.45 | [3] |
Experimental Protocols
The evaluation of the anticancer activity of these derivatives typically involves a series of standardized in vitro assays. A general workflow for the synthesis and cytotoxic evaluation is outlined below.
General Synthesis of Indole-2-Carboxamides
A common synthetic route to N-substituted indole-2-carboxamides involves the coupling of an appropriate indole-2-carboxylic acid with a desired amine. This is often achieved using a coupling reagent such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (B109758) (DCM). The reaction mixture is typically stirred at room temperature overnight.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Mechanism of Action: Targeting Signaling Pathways
Several studies suggest that indole derivatives exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a frequently implicated target.[7][8][9][10][11]
EGFR Signaling Pathway
The EGFR signaling cascade plays a crucial role in regulating cell growth, proliferation, and survival.[7][8][9][10][11] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Some 5-bromoindole-2-carboxylic acid derivatives have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[3]
Below is a diagram illustrating a simplified overview of the EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory action of indole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and anticancer evaluation of this compound derivatives.
Caption: General workflow for synthesis and anticancer evaluation of indole derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Methoxyindole-2-carboxylic acid and Metformin in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global burden of diabetes necessitates the continued exploration of novel therapeutic agents. This guide provides a comparative overview of the established first-line type 2 diabetes medication, metformin (B114582), and the historically studied compound, 5-Methoxyindole-2-carboxylic acid (MICA). While metformin's efficacy is well-documented, MICA presents a more complex profile with early evidence of hypoglycemic effects overshadowed by toxicity concerns and a subsequent dearth of research. This document aims to objectively present the available experimental data, detail relevant experimental protocols, and visualize the known signaling pathways to aid researchers in understanding the therapeutic potential and limitations of these two molecules.
Quantitative Data Comparison
Table 1: Effects on Blood Glucose and Body Weight
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound (MICA) | Diabetic Chinese Hamsters | 100 mg/kg/day (oral) | Depressed blood glucose in fasted animals; improved glucose profile in fed animals. Decreased liver glycogen (B147801) and body weight. Increased rate of death. | [1] |
| ZSF1 Diabetic Rats | 200 mg/kg/day (in diet for 9 weeks) | Failed to show any anti-diabetic effect (no significant change in blood glucose or body weight compared to control). | [2][3] | |
| Metformin | Various Type 2 Diabetes Models | Varies (e.g., up to 2,550 mg/day human equivalent) | Consistently lowers fasting plasma glucose and HbA1c in a dose-related manner. Often associated with modest weight loss or weight neutrality. | [4] |
Table 2: Known Mechanisms of Action
| Compound | Primary Target/Pathway | Effect | Reference |
| This compound (MICA) | Gluconeogenesis | Inhibition, proposed to be through blocking the carboxylation of pyruvate (B1213749). | [5][6] |
| Dihydrolipoamide (B1198117) Dehydrogenase (DLDH) | Reversible inhibition. | [2][5] | |
| Metformin | Hepatic Glucose Production | Decreases gluconeogenesis. | [4][7] |
| Insulin (B600854) Sensitivity | Increases insulin sensitivity in peripheral tissues (muscle and adipose tissue). | [4] | |
| Gut-level Mechanisms | Increases glucose utilization, enhances GLP-1 secretion, and alters the gut microbiome. | [7] | |
| AMP-activated protein kinase (AMPK) | Activation in the liver and skeletal muscle. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-diabetic agents. Below are standard protocols for key experiments used in diabetes research.
Streptozotocin (STZ)-Induced Diabetes Model in Rodents
This model is widely used to induce a form of diabetes that mimics Type 1, characterized by the destruction of pancreatic β-cells.
-
Objective: To induce hyperglycemia in rodents to test the efficacy of anti-diabetic compounds.
-
Procedure:
-
Animals (e.g., Sprague-Dawley rats or C57BL/6J mice) are fasted for 4-6 hours.[7]
-
Streptozotocin (STZ) is dissolved in a cold citrate (B86180) buffer (pH 4.5) immediately before use.[8]
-
A single high dose (e.g., 50-65 mg/kg for rats, 120-150 mg/kg for mice) or multiple low doses (e.g., 40-50 mg/kg for 5 consecutive days for mice) of STZ are administered via intraperitoneal (IP) injection.[7][8]
-
To prevent initial hypoglycemia due to massive insulin release from dying β-cells, animals may be given a 10% sucrose (B13894) solution to drink.[7]
-
Blood glucose levels are monitored regularly (e.g., after 72 hours and then weekly) from tail vein blood. Diabetes is confirmed when fasting blood glucose levels are consistently elevated (e.g., >250 mg/dL).[9]
-
-
Endpoint: Measurement of blood glucose, HbA1c, and other diabetic complications over time following treatment with the test compound.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an organism can clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.
-
Objective: To evaluate the effect of a compound on glucose tolerance.
-
Procedure:
-
Rodents are fasted overnight (typically 16 hours for mice) but with free access to water.[10]
-
A baseline blood sample is collected from the tail vein (t=0 min).[11]
-
A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[10]
-
Blood samples are collected at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.[10]
-
Blood glucose concentrations are measured at each time point.
-
-
Endpoint: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT is used to assess peripheral insulin sensitivity by measuring the response to an exogenous insulin injection.
-
Objective: To determine the effect of a compound on insulin sensitivity.
-
Procedure:
-
Animals are fasted for a shorter period (e.g., 4-6 hours) to prevent hypoglycemia at baseline.[12]
-
A baseline blood glucose measurement is taken (t=0 min).[13]
-
Human regular insulin is injected intraperitoneally at a specific dose (e.g., 0.75-1.0 U/kg body weight).[12][13]
-
Blood glucose levels are monitored at various intervals (e.g., 15, 30, 45, and 60 minutes) post-injection.[13]
-
-
Endpoint: The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity.
Signaling Pathways and Mechanisms of Action
This compound (MICA)
The primary proposed mechanism of MICA's hypoglycemic effect is the inhibition of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.
Figure 1: Proposed inhibition of gluconeogenesis by MICA.
MICA is also known to inhibit dihydrolipoamide dehydrogenase (DLDH), an enzyme involved in the pyruvate dehydrogenase complex, which links glycolysis to the citric acid cycle.
Figure 2: MICA's inhibition of DLDH within the PDC.
Metformin
Metformin has a multi-faceted mechanism of action, primarily centered on reducing hepatic glucose output and improving insulin sensitivity through the activation of AMP-activated protein kinase (AMPK).
Figure 3: Key signaling pathway of Metformin via AMPK activation.
Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a potential anti-diabetic compound.
Figure 4: A generalized experimental workflow for in vivo testing.
Conclusion
Metformin remains a cornerstone of type 2 diabetes therapy, with a well-established safety and efficacy profile supported by extensive research. Its mechanisms of action are multifaceted, targeting key pathways in glucose metabolism.
In contrast, this compound (MICA) presents a cautionary tale. While early studies suggested a potent hypoglycemic effect through the inhibition of gluconeogenesis, these findings were coupled with significant toxicity.[1][5] More recent research has failed to replicate its anti-diabetic efficacy in a modern animal model of type 2 diabetes.[2][3] The significant gaps in the literature, coupled with the historical and recent negative findings, suggest that MICA itself is unlikely to be a viable therapeutic candidate without substantial further investigation and potential chemical modification to separate its hypoglycemic effects from its toxicity.
For researchers in drug development, the story of MICA underscores the importance of a thorough toxicological and efficacy evaluation in multiple preclinical models. While its mechanism of inhibiting gluconeogenesis remains of scientific interest, its clinical utility is highly questionable based on current knowledge. Metformin, therefore, continues to serve as the benchmark against which new anti-diabetic agents should be compared.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (MICA) Fails to Retard Development and Progression of Type II Diabetes in ZSF1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. dovepress.com [dovepress.com]
- 6. Mode of action of hypoglycemic agents. I. Inhibition of gluconeogenesis by quinaldic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diacomp.org [diacomp.org]
- 8. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 9. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. protocols.io [protocols.io]
- 12. Insulin Tolerance Test in Mouse [protocols.io]
- 13. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
5-Methoxyindole-2-carboxylic Acid: A Comparative Guide to its Validation as a DLDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Methoxyindole-2-carboxylic acid (MICA) as a D-Lactate Dehydrogenase (DLDH) inhibitor against other known inhibitors. The following sections detail quantitative comparisons, experimental methodologies, and the signaling pathways involved, offering a critical resource for research and development in metabolic and neuroprotective therapeutics.
Quantitative Comparison of DLDH Inhibitors
While this compound is a known reversible inhibitor of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), specific quantitative data such as IC50 or Ki values are not consistently reported in the available scientific literature.[1][2] The table below summarizes the available quantitative data for MICA and provides a comparison with other notable DLDH and Lactate Dehydrogenase (LDH) inhibitors.
| Inhibitor | Target Enzyme | IC50 Value | Cell Line/Conditions | Reference |
| This compound (MICA) | Dihydrolipoamide Dehydrogenase (DLDH) | Not Reported | - | [1][2] |
| CPI-613 (Devimistat) | Pyruvate Dehydrogenase (PDH) & α-Ketoglutarate Dehydrogenase (KGDH) | ~200 µM | AsPC-1 and PANC-1 pancreatic cancer cells | [3] |
| 120 µM | H460 human lung cancer cells | [4] | ||
| 16.4 µM, 13.4 µM, 12.2 µM | HL60, Jurkat, and K562 leukemia cells, respectively | [5] | ||
| Gossypol | Lactate Dehydrogenase (LDH) | Micromolar range | KB and MCF-7 cancer cells | [6] |
| Leflunomide | Dihydroorotate (B8406146) Dehydrogenase | 98 µM | Human | [7] |
| Brequinar | Dihydroorotate Dehydrogenase | 10 nM | Human | [7] |
| A77-1726 (active metabolite of Leflunomide) | Dihydroorotate Dehydrogenase | 1.1 µM | Human | [7] |
Experimental Protocols
General Protocol for Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound, such as this compound, on DLDH. This assay is based on monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified DLDH enzyme
-
Dihydrolipoamide (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of the DLDH enzyme, dihydrolipoamide, NAD+, and the inhibitor at desired concentrations in the assay buffer.
-
Assay Reaction Mixture: In each well of the 96-well microplate, prepare the reaction mixture containing the assay buffer, NAD+, and the DLDH enzyme.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (or vehicle control) to the respective wells.
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, dihydrolipoamide, to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing Mechanisms and Pathways
Mechanism of DLDH Inhibition by this compound
This compound acts as a reversible inhibitor of DLDH. This inhibition is thought to occur through the binding of MICA to the enzyme, which can be reversed by the DLDH cofactor, lipoic acid.
Caption: Reversible inhibition of DLDH by MICA.
Signaling Pathway: DLDH Inhibition and Nrf2 Activation
Inhibition of DLDH by this compound has been shown to activate the Nrf2 signaling pathway.[2] This pathway is a key regulator of cellular antioxidant responses.
Caption: DLDH inhibition by MICA leads to Nrf2 pathway activation.
Experimental Workflow for Validating DLDH Inhibition
The following diagram illustrates a typical workflow for validating a compound as a DLDH inhibitor, from initial screening to cellular assays.
Caption: Workflow for DLDH inhibitor validation.
References
- 1. Reexploring this compound (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases [mdpi.com]
- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indole Scaffold: A Privileged Structure in Modulating Cellular Metabolism and Stress Responses
A Comparative Guide to the Structure-Activity Relationship of 5-Methoxyindole-2-carboxylic Acid Analogs
For researchers and scientists in the field of drug discovery and development, the indole (B1671886) nucleus represents a versatile scaffold capable of interacting with a wide range of biological targets. Among its many derivatives, this compound (5-MICA) has emerged as a significant lead compound due to its diverse pharmacological activities, including neuroprotective and potential antidiabetic effects. This guide provides a comparative analysis of 5-MICA and its analogs, focusing on their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.
Core Structure and Biological Activities of this compound
5-MICA is a known reversible inhibitor of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH), a critical component of the pyruvate (B1213749) dehydrogenase complex.[1][2][3][4][5] This inhibition is a key mechanism underlying its observed biological effects. By modulating cellular metabolism, 5-MICA has demonstrated neuroprotective properties in preclinical models of ischemic stroke and has been investigated for its hypoglycemic effects.[4][6][7][8]
Structure-Activity Relationship of Hydrazone Analogs
Recent studies have focused on the synthesis and evaluation of hydrazone derivatives of 5-MICA to explore the impact of substitutions on their biological activity, particularly their antioxidant and neuroprotective potential. A notable comparison involves the derivatization of the carboxylic acid moiety into a hydrazone linked to different substituted phenyl rings.
A study comparing a 3,4-dihydroxybenzaldehyde (B13553) hydrazone derivative (Analog A) with a 2-methoxy-4-hydroxybenzaldehyde hydrazone derivative (Analog B) revealed significant differences in their radical scavenging and neuroprotective properties.[6] The 3,4-dihydroxy substitution in Analog A conferred superior antioxidant activity across various assays compared to Analog B and the parent compound, 5-MICA.[6] This suggests that the presence of the catechol moiety is crucial for enhanced radical scavenging.
Comparative Antioxidant and Neuroprotective Activity
| Compound | Key Structural Feature | Antioxidant Activity (Radical Scavenging) | Neuroprotective Effect (in vitro) |
| 5-MICA | Parent Compound | Moderate | Moderate |
| Analog A | 3,4-dihydroxy-phenyl hydrazone | High[6] | High[6] |
| Analog B | 2-methoxy-4-hydroxy-phenyl hydrazone | Moderate[6] | Moderate[6] |
Note: The table is a qualitative summary based on descriptive data from the cited literature. Quantitative IC50 values for direct comparison were not available in the reviewed sources.
Signaling Pathway: DLDH Inhibition and Nrf2 Activation
The primary mechanism of action for 5-MICA and its analogs involves the inhibition of dihydrolipoamide dehydrogenase (DLDH). This inhibition leads to a mild increase in mitochondrial reactive oxygen species (ROS), which in turn activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of a battery of antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1).[4] This pathway contributes significantly to the neuroprotective effects observed with these compounds.
Caption: DLDH inhibition by 5-MICA analogs leads to Nrf2-mediated antioxidant gene expression.
Experimental Protocols
Synthesis of this compound Hydrazone Analogs
A general procedure for the synthesis of hydrazone derivatives of 5-MICA is as follows:[6]
-
Hydrazide Formation: The methyl ester of this compound is subjected to hydrazinolysis with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield the corresponding hydrazide.
-
Condensation: The hydrazide is then condensed with a substituted benzaldehyde (B42025) (e.g., 3,4-dihydroxybenzaldehyde for Analog A) in absolute ethanol under reflux for approximately 2 hours.
-
Purification: The resulting precipitate is filtered, washed with cool ethanol, and further purified by recrystallization.
Caption: General workflow for the synthesis and biological evaluation of 5-MICA analogs.
Dihydrolipoamide Dehydrogenase (DLDH) Activity Assay
The activity of DLDH can be determined spectrophotometrically by monitoring the reduction of NAD+ to NADH.[1]
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer, EDTA, and dihydrolipoamide.
-
Enzyme and Substrate: Add the purified DLDH enzyme to the reaction mixture.
-
Initiation: Initiate the reaction by adding NAD+.
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Inhibition Assay: To determine the inhibitory activity of the 5-MICA analogs, the assay is performed in the presence of varying concentrations of the test compounds. The IC50 value can then be calculated.
In Vitro Antioxidant Activity (Luminol-Enhanced Chemiluminescence)
The radical scavenging ability of the analogs can be assessed using a luminol-enhanced chemiluminescence assay.[6]
-
Reaction System: A model system that generates reactive oxygen species (e.g., KO2 for superoxide (B77818) or a xanthine/xanthine oxidase system) is used.
-
Luminol (B1675438): Luminol is added to the system. In the presence of ROS, luminol emits light (chemiluminescence).
-
Compound Addition: The 5-MICA analogs are added to the system at various concentrations.
-
Measurement: The reduction in chemiluminescence in the presence of the analogs is measured, indicating their radical scavenging activity.
Conclusion and Future Directions
The this compound scaffold provides a promising starting point for the development of novel therapeutic agents, particularly for neurodegenerative diseases. The structure-activity relationship studies, though still in their early stages for many analogs, clearly indicate that modification of the carboxylic acid moiety can significantly enhance the antioxidant and neuroprotective properties of the parent compound. The 3,4-dihydroxy-substituted hydrazone derivative stands out as a lead candidate for further development.[6]
Future research should focus on expanding the library of analogs with diverse substitutions on the indole ring and the side chain to establish a more comprehensive quantitative structure-activity relationship. In vivo studies are also warranted to validate the therapeutic potential of the most promising analogs in relevant disease models. The detailed experimental protocols provided herein offer a foundation for researchers to further explore this fascinating class of compounds.
References
- 1. Reexploring this compound (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (MICA) Fails to Retard Development and Progression of Type II Diabetes in ZSF1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. experts.unthsc.edu [experts.unthsc.edu]
- 8. Effects of dietary this compound on brain functional recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available toxicity data for 5-Methoxyindole-2-carboxylic acid and related indole-containing compounds. The information is intended to support research and development activities by offering insights into the potential toxicological profiles of these molecules. Due to its primary role as a research chemical, comprehensive toxicological data for this compound is limited.[1] This guide supplements the available information with data from structurally similar compounds to provide a broader context for its potential biological effects.
Overview of this compound
This compound is an organic compound that serves as a versatile building block in the synthesis of more complex, biologically active molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.[1] It is recognized as an inhibitor of dihydrolipoamide (B1198117) dehydrogenase (EC 1.8.1.4) and has been investigated for its hypoglycemic properties.[2][3]
General Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as acutely toxic. However, it is associated with the following hazards[2][4]:
It is not classified as a germ cell mutagen, carcinogen, reproductive toxicant, or a substance presenting an aspiration hazard.[4]
Comparative Cytotoxicity Data
| Compound | Cell Line | Assay Type | Cytotoxicity Measurement (CC50/IC50/GI50 in µM) | Reference |
| Indole-2-carboxylic acid derivatives (18, 19a, 19b) | MT-4 (Human T-cell) | Not Specified | CC50 > 29 µM | [5] |
| 5-Hydroxyindole-3-carboxylic acid derivative (5d) | MCF-7 (Breast Cancer) | MTT Assay | IC50 = 4.7 µM | [6] |
| Indole-2-carboxamide derivative (5e) (2-methylpyrrolidin-4-yl phenethyl derivative) | A-549, MCF-7, Panc-1 | MTT Assay | GI50 = 0.95 µM (mean); IC50 = 0.95, 0.80, 1.00 µM respectively | [7] |
| Indole-2-carboxamide derivatives (7, 6a-c) (4-benzyl carbonyl and 4-phenylpiperazin-1-yl carbonyl derivatives) | Various Cancer Cell Lines | MTT Assay | Lowest mean GI50 values among tested compounds | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of indole (B1671886) derivatives.
3.1. MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) of a compound on a cancer cell line.[6]
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5x10³ cells/well) in a suitable culture medium and incubated for 24 hours.[6]
-
Compound Treatment: A stock solution of the test compound is prepared (typically in DMSO) and serially diluted to a range of final concentrations. The culture medium in the wells is replaced with the medium containing the different concentrations of the compound. Control wells (vehicle control and no-treatment control) are also included.[6]
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50/GI50 value is determined by plotting the cell viability against the compound concentration.
-
Visualizations
4.1. Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using an in vitro cell-based assay.
4.2. Structure-Activity Relationship (SAR) Logic for Indole Derivatives
This diagram illustrates the logical relationship in the structure-activity relationship studies of indole derivatives, where modifications at different positions of the indole core influence their biological activity and toxicity.
Conclusion
The available data suggests that this compound has a low acute toxicity profile but may cause irritation. Comprehensive studies on its cytotoxicity are lacking. However, research on related indole-2-carboxylic acid derivatives indicates that modifications to the indole scaffold can significantly influence their cytotoxic properties. The provided data and protocols can serve as a valuable resource for researchers designing and interpreting toxicological studies for this class of compounds. Further investigation is warranted to fully characterize the toxicity profile of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4382-54-1 [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of 5-Methoxyindole-2-carboxylic Acid and Its Derivatives Against Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of 5-Methoxyindole-2-carboxylic acid (MICA) and its derivatives against other well-known antioxidants, including melatonin (B1676174), the clinically used Parkinson's disease medication rasagiline (B1678815), and the water-soluble vitamin E analog, Trolox. This document synthesizes available experimental data to objectively evaluate its performance and potential as a therapeutic agent in neurodegenerative diseases.
Quantitative Comparison of Neuroprotective and Antioxidant Activity
The following tables summarize the available quantitative data from various in vitro studies, offering a direct comparison of the efficacy of a key MICA derivative, N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (5MeO), with other antioxidants.
Table 1: Comparative Neuroprotective Effects
| Compound/Derivative | In Vitro Model | Endpoint | Result | Reference |
| 5MeO | H₂O₂-induced oxidative stress in SH-SY5Y cells | Cell Viability | Strongest neuroprotection among tested MICA derivatives | |
| 5MeO | 6-OHDA-induced neurotoxicity in rat brain synaptosomes | Neuroprotection | Strongest neuroprotection among tested MICA derivatives | |
| Melatonin | H₂O₂-induced oxidative stress in SH-SY5Y cells | Cell Viability | Surpassed by 5MeO | |
| Rasagiline | H₂O₂-induced oxidative stress in SH-SY5Y cells | Cell Viability | Surpassed by 5MeO |
Table 2: Comparative Antioxidant Capacity
| Compound/Derivative | Assay | Result | Reference |
| 5MeO | Iron-induced lipid peroxidation | 66.66% inhibition | |
| Melatonin | Various antioxidant assays | Potent antioxidant | |
| Trolox | Various antioxidant assays | Widely used standard | |
| Pinoline | Hydroxyl radical scavenging | IC50: 62.3+/-3.8 microM | |
| Melatonin | Hydroxyl radical scavenging | IC50: 11.4+/-1.0 microM |
Note: Direct quantitative comparisons (e.g., IC50 values) for 5MeO against melatonin and rasagiline in the same assays are not consistently available in the reviewed literature. The term "surpassed" indicates a qualitative superiority as reported in the source.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound derivatives and other antioxidants.
H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This in vitro assay is a common method to evaluate the neuroprotective effects of compounds against oxidative damage.
Objective: To assess the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of the test compound (e.g., 5MeO, melatonin, rasagiline) for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Following pre-treatment, the culture medium is replaced with a medium containing a neurotoxic concentration of hydrogen peroxide (H₂O₂).
-
Incubation: The cells are incubated with H₂O₂ for a defined duration to induce oxidative damage and cell death.
-
Assessment of Cell Viability: Cell viability is quantified using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured spectrophotometrically, and the results are expressed as a percentage of the viability of control (untreated) cells.
6-OHDA-Induced Neurotoxicity in Rat Brain Synaptosomes
This ex vivo model is used to investigate the protective effects of compounds against a neurotoxin specific to dopaminergic neurons, relevant to Parkinson's disease research.
Objective: To evaluate the neuroprotective potential of a compound against 6-hydroxydopamine (6-OHDA)-induced neuronal damage.
Methodology:
-
Synaptosome Preparation: Synaptosomes are isolated from the brain tissue (e.g., striatum) of rats using differential centrifugation techniques.
-
Compound Incubation: The isolated synaptosomes are pre-incubated with the test compounds at various concentrations.
-
Neurotoxin Exposure: 6-OHDA is added to the synaptosomal suspension to induce neurotoxicity.
-
Assessment of Neuroprotection: The protective effect of the compound is determined by measuring various biochemical markers, such as:
-
Mitochondrial activity: Assessed by measuring the activity of mitochondrial dehydrogenases (e.g., using the MTT assay).
-
Oxidative stress markers: Measurement of reactive oxygen species (ROS) production or lipid peroxidation.
-
Neurotransmitter uptake: Assessing the functionality of dopaminergic terminals by measuring the uptake of radiolabeled dopamine.
-
Iron-Induced Lipid Peroxidation Assay
This assay measures the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage caused by oxidative stress.
Objective: To quantify the antioxidant capacity of a compound by its ability to prevent lipid peroxidation.
Methodology:
-
Substrate Preparation: A lipid-rich substrate, such as lecithin, is prepared in a suitable buffer.
-
Initiation of Peroxidation: Lipid peroxidation is initiated by the addition of an iron salt (e.g., FeCl₃) and a reducing agent (e.g., ascorbic acid), which generate hydroxyl radicals via the Fenton reaction.
-
Compound Addition: The test compound is added to the reaction mixture at different concentrations.
-
Quantification of Lipid Peroxidation: The extent of lipid peroxidation is measured by quantifying the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance is measured spectrophotometrically, and the percentage of inhibition is calculated relative to the control without the antioxidant.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the compared antioxidants are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Neuroprotective Signaling Pathway of this compound (MICA)
MICA and its derivatives exert their neuroprotective effects primarily through the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.
Caption: MICA's activation of the Nrf2 antioxidant pathway.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram outlines the general workflow for assessing the neuroprotective effects of a compound in a cell-based assay.
Caption: General workflow for in vitro neuroprotection screening.
Comparative Neuroprotective Mechanisms
This diagram illustrates the distinct primary mechanisms of action for this compound, melatonin, and rasagiline.
Caption: Primary neuroprotective mechanisms of MICA, Melatonin, and Rasagiline.
Conclusion
The available evidence suggests that this compound and its derivatives, particularly 5MeO, are potent neuroprotective agents with strong antioxidant properties. In several in vitro models, 5MeO has demonstrated superior efficacy compared to established antioxidants like melatonin and the neuroprotective drug rasagiline. The primary mechanism of action for MICA appears to be the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. This contrasts with the direct radical scavenging activity of melatonin and the anti-apoptotic protein induction by rasagiline.
While the current data is promising, further research is required to provide more extensive quantitative comparisons across a wider range of standardized assays. Detailed head-to-head studies with consistent experimental protocols would be invaluable for a more definitive assessment of the relative potency of this compound and its derivatives. Nevertheless, the existing findings strongly support the continued investigation of MICA-based compounds as potential therapeutic candidates for neurodegenerative disorders characterized by oxidative stress.
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes like 5-Methoxyindole-2-carboxylic acid is paramount. This indole (B1671886) derivative has garnered interest for its biological activities, including potential neuroprotective and antidiabetic properties.[1][2] Ensuring the reliability of analytical data across different methods or laboratories is achieved through a process known as cross-validation.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. HPLC-UV is a widely accessible and cost-effective technique suitable for purity assessments and quantification at higher concentrations. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where trace-level detection is required.
The following table summarizes the typical performance characteristics for these methods, based on data from validated assays for analogous indole carboxylic acids.[3][5][6]
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | >0.998 | >0.99 |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 - 0.3 µg/mL | ~0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15% |
| Selectivity | Moderate; susceptible to co-eluting impurities. | High; based on specific precursor/product ion transitions. |
| Instrumentation Cost | Low to Moderate | High |
| Sample Throughput | Moderate | High |
| Typical Application | Purity testing, quantification in formulations. | Bioanalysis (plasma, urine), trace impurity analysis. |
Note: The data presented are representative values synthesized from multiple sources for related indole compounds and should be considered as expected performance metrics. Actual values must be established during method-specific validation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and LC-MS/MS that can be adapted and optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on common reversed-phase methods used for the simultaneous determination of various indole derivatives.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Column re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.[4]
-
Sample Preparation: Samples are dissolved in a solvent compatible with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) and filtered through a 0.22 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a highly sensitive and selective method suitable for complex matrices, adapted from validated methods for pharmaceuticals and carboxylic acids.[5][7]
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A suitable fast gradient should be developed, for instance, starting at 5% B and ramping up to 95% B over 5-7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Mass Spectrometer Settings:
-
Precursor Ion (Q1): m/z 190.1 (corresponding to [M-H]⁻ for C₁₀H₉NO₃).
-
Product Ions (Q3): A primary (quantifier) and secondary (qualifier) product ion should be determined by infusing a standard solution. A common fragmentation pathway for indole carboxylic acids is the loss of CO₂ (44 Da), suggesting a potential product ion around m/z 146.1.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
Sample Preparation: For biological samples (e.g., plasma), protein precipitation (e.g., with 3 volumes of cold acetonitrile) followed by centrifugation and filtration is a common approach. The supernatant may be evaporated and reconstituted in the initial mobile phase.
Mandatory Visualization
The following diagrams illustrate the logical workflows for validating a single analytical method and the subsequent process of cross-validation between two distinct methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Reexploring this compound (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. vliz.be [vliz.be]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methoxyindole-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxyindole-2-carboxylic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Personal protective equipment (PPE) should be worn at all times, including safety goggles, chemical-resistant gloves, and a laboratory coat.
In case of a spill:
-
Evacuate the immediate area to prevent exposure.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Carefully sweep the solid material into a designated, labeled waste container. Avoid generating dust.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. It is crucial to prevent this compound from entering the environment, including drains and waterways.
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, cleaning materials) in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound."
-
-
Waste Segregation:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a complete and accurate description of the waste.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Melting Point | 199-201 °C |
| Appearance | White to off-white crystalline solid |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 5-Methoxyindole-2-carboxylic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Methoxyindole-2-carboxylic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is a chemical compound that requires careful handling to avoid potential health risks. It is known to cause skin and eye irritation[1]. Inhalation of dust may lead to respiratory irritation[1]. Therefore, appropriate personal protective equipment and engineering controls are mandatory to minimize exposure[1].
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical safety goggles or a face shield are required to prevent eye contact[1]. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Always wear gloves when handling the compound[1]. |
| Lab Coat | A lab coat or other protective clothing is necessary to prevent skin contact[1]. | |
| Respiratory Protection | N95 Respirator | Required for procedures that may generate dust or aerosols[2][3]. |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step procedure is critical for the safe handling of this compound.
-
Engineering Controls : Always handle this compound in a well-ventilated area. For any procedures that may generate dust or aerosols, a fume hood is required[1]. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[1].
-
Donning PPE : Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Handling the Compound : Avoid contact with skin and eyes. Do not breathe in dust. Avoid the formation of dust and aerosols. Use non-sparking tools when handling the solid material.
-
Post-Handling : Wash hands thoroughly after handling the compound.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place[1]. Protect from light. For long-term storage, refrigeration is recommended[1]. Store away from strong oxidizing agents and strong acids[1].
Emergency Procedures
In the event of an accidental release or exposure, follow these steps:
-
Spill :
-
First Aid :
-
Eye Contact : Rinse with water for 15 minutes.
-
Skin Contact : Wash with soap and water.
-
Inhalation : Move to fresh air.
-
Ingestion : Rinse mouth with water.
-
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all waste material, including any contaminated PPE, in a suitable, labeled, and sealed container.
-
Disposal : Dispose of the waste in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains[1].
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
